Mca-(Ala7,Lys(Dnp)9)-Bradykinin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C66H81N15O19 |
|---|---|
Poids moléculaire |
1388.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C66H81N15O19/c1-38(58(86)76-49(31-40-16-7-4-8-17-40)60(88)75-47(65(93)94)18-9-10-26-69-45-25-22-42(80(95)96)34-53(45)81(97)98)72-61(89)50(37-82)77-59(87)48(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)46(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54/h3-8,14-17,22-25,33-35,38,46-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70)/t38-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clé InChI |
FDQLQIBWKJMUSI-HGGPOPJMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core mechanism of action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a key fluorogenic substrate used in enzymatic assays. The guide covers its molecular structure, principle of operation, enzymatic specificity with a focus on Angiotensin-Converting Enzyme (ACE), and detailed experimental considerations.
Introduction and Core Mechanism
This compound is a synthetic, internally quenched fluorogenic peptide substrate derived from bradykinin (B550075). Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching acceptor, 2,4-dinitrophenyl (Dnp), on the epsilon-amino group of the lysine (B10760008) residue at position 9.
In its intact state, the close proximity of the Mca and Dnp groups allows for efficient quenching of the Mca fluorescence by the Dnp moiety. Enzymatic cleavage of the peptide backbone at a site between the Mca and Dnp groups separates the fluorophore from the quencher. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity, which is directly proportional to the rate of substrate hydrolysis. The excitation and emission maxima for the Mca fluorophore are approximately 328 nm and 393-420 nm, respectively.
The amino acid sequence of the substrate is: Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH .
Caption: FRET mechanism of this compound cleavage.
Enzymatic Specificity and Quantitative Data
While widely used for several peptidases, this compound was originally designed as a highly sensitive and selective substrate for Endothelin-Converting Enzyme-1 (ECE-1).[1] It is also an excellent substrate for Angiotensin-Converting Enzyme (ACE), its homolog ACE2, and Neprilysin (NEP), among others.
The primary cleavage site for ECE-1 has been identified as the peptide bond between Alanine and Phenylalanine. Given the dipeptidyl carboxypeptidase nature of ACE, which cleaves C-terminal dipeptides, the most probable cleavage site for ACE is the Ser-Ala bond, releasing the dipeptide Ala-Phe.
Quantitative Kinetic Data
Detailed kinetic analysis has been performed for ECE-1, Neprilysin, and the ACE homolog, ACE2. These data are crucial for comparative studies and for understanding the substrate's behavior in complex biological samples.
Table 1: Kinetic Parameters for Hydrolysis of this compound by Various Peptidases
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| ECE-1 | 0.53 | 10 | 1.9 x 10⁷ | --INVALID-LINK--[1] |
| Neprilysin | 1.5 | 2.8 | 1.9 x 10⁶ | --INVALID-LINK--[1] |
| ACE2 | 10.2 | N/A | N/A | --INVALID-LINK--[3] |
Note: The study on ACE2 focused on determining Km and did not report kcat. The substrate is reported to be hydrolyzed 10-fold more efficiently by ECE-1 than by Neprilysin.[1][4]
For comparative purposes, the kinetic constants for other fluorogenic substrates with ACE are provided below.
Table 2: Kinetic Parameters for Other Fluorogenic Substrates with Angiotensin-Converting Enzyme (ACE)
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source |
| Unmodified Bradykinin | Rabbit Lung ACE | 2.4 | 486.5 min⁻¹ | 202.7 µM⁻¹min⁻¹ | --INVALID-LINK--[5] |
| Abz-GFSPFRA-EDDnp | Guinea Pig Plasma ACE | N/A | N/A | Reported as "best substrate" | --INVALID-LINK--[6] |
| Abz-GFSPFFQ-EDDnp | Guinea Pig Plasma ACE | N/A | N/A | Reported as "best substrate" | --INVALID-LINK--[6] |
Experimental Protocols
The following section provides a detailed methodology for a continuous kinetic assay of a peptidase (e.g., ACE) using this compound. This protocol is a representative model based on published methods for this and similar substrates.[3][6]
Materials and Reagents
-
Enzyme: Purified recombinant Angiotensin-Converting Enzyme (ACE)
-
Substrate: this compound
-
Inhibitor (for control): Captopril or Lisinopril
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl₂
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for substrate dissolution
-
Instrumentation: Fluorescence microplate reader with excitation at ~328 nm and emission detection at ~420 nm
-
Microplates: 96-well or 384-well black, flat-bottom microplates
Experimental Workflow
Caption: Workflow for kinetic analysis using the fluorogenic substrate.
Detailed Method for Km Determination
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Protect from light.
-
Dilute the purified enzyme in cold assay buffer to a working concentration (the optimal concentration should be determined empirically to ensure linear reaction kinetics for at least 30 minutes).
-
Prepare a series of substrate dilutions in assay buffer from the stock solution. For Km determination, concentrations should typically range from 0.1 * Km to 10 * Km. Since the Km for ACE is unknown, a broad range (e.g., 0.5 µM to 50 µM) should be tested initially.
-
-
Assay Setup (96-well plate):
-
Set the fluorescence plate reader to the desired temperature (e.g., 37°C), with excitation at 328 nm and emission at 420 nm.
-
In triplicate, add assay buffer to each well.
-
Add the diluted enzyme solution to the wells. For control wells, pre-incubate the enzyme with a saturating concentration of an inhibitor (e.g., 10 µM Captopril) for 15-30 minutes before adding the substrate.
-
Initiate the reaction by adding the various concentrations of the substrate to the wells. The final volume should be consistent (e.g., 100 µL). The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.
-
-
Data Acquisition:
-
Immediately begin kinetic measurements, recording the fluorescence intensity every 60 seconds for a period of 30 to 60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot fluorescence (Relative Fluorescence Units, RFU) versus time.
-
Determine the initial velocity (v₀) from the slope of the linear portion of this curve. A standard curve using free Mca can be used to convert RFU/min to moles/min.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Conclusion
This compound is a versatile and highly sensitive fluorogenic substrate for studying a range of metallopeptidases. Its primary utility lies in its selectivity for ECE-1, but it also serves as an excellent tool for measuring the activity of ACE and ACE2. While specific kinetic parameters for its cleavage by ACE1 remain to be published, the detailed protocols and comparative data provided in this guide offer a robust framework for researchers to effectively utilize this substrate in drug discovery and basic research, particularly for the characterization of enzyme inhibitors and the study of kinin metabolism.
References
- 1. Development of an internally quenched fluorescent substrate selective for endothelin-converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Angiotensin-converting enzyme defines matrikine-regulated inflammation and fibrosis [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Paramagnetic bradykinin analogues as substrates for angiotensin I-converting enzyme: Pharmacological and conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Mca-(Ala7,Lys(Dnp)9)-Bradykinin: A Technical Guide for Researchers
For Immediate Release
This document provides a comprehensive technical overview of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a key fluorogenic substrate used in pharmacological and biochemical research. Tailored for researchers, scientists, and drug development professionals, this guide details the molecule's core properties, mechanism of action, and its application in studying critical enzymatic pathways.
Core Concepts: An Overview
This compound is a synthetic, internally quenched fluorescent (IQF) peptide substrate designed for the sensitive and selective measurement of protease activity. It is a modified version of bradykinin, a potent inflammatory mediator. The peptide's sequence is Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.
Its primary application is as a highly sensitive substrate for Endothelin-Converting Enzyme-1 (ECE-1), a key enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1. While it is also hydrolyzed by neprilysin and thimet oligopeptidase (TOP), its efficiency with ECE-1 is notably higher, rendering it a selective tool for studying this enzyme's activity.
The operational principle of this compound is based on Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp), attached to the lysine (B10760008) residue. In the intact peptide, the close proximity of the Dnp group quenches the fluorescence emitted by the Mca group. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a significant and measurable increase in fluorescence.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Full Chemical Name | Mca-(7-Ala, 9-Lys(Dnp))-Bradykinin |
| Amino Acid Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH |
| Molecular Formula | C₆₆H₈₁N₁₅O₁₉ |
| Molecular Weight | 1388.44 g/mol |
| CAS Number | 323577-36-2 |
| Fluorescence Excitation (Ex) | ~320-340 nm |
| Fluorescence Emission (Em) | ~390-420 nm |
| Appearance | Lyophilized powder |
| Storage | Store at -20°C, protected from light |
Enzymatic Hydrolysis and Kinetic Parameters
This compound is a substrate for several metalloproteases. The available quantitative data on its enzymatic hydrolysis are summarized below.
| Enzyme | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Relative Efficiency | Cleavage Site |
| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷[1] | High | Not explicitly stated |
| Neprilysin (NEP) | Not available | 10-fold less efficient than ECE-1[1] | Not explicitly stated |
| Thimet Oligopeptidase (TOP) | Not available | Substrate confirmed | Not explicitly stated |
| Matrix Metalloproteinases (MMPs) | Not available | Poor substrate[1] | Not applicable |
Signaling Pathways and Experimental Workflows
Bradykinin Signaling Pathway
This compound is a tool to study enzymes involved in the metabolism of bradykinin. Bradykinin exerts its physiological effects by binding to B1 and B2 receptors, which are G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades that are implicated in inflammation, pain, and blood pressure regulation.
References
An In-depth Technical Guide to the Substrate Specificity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a fluorogenic substrate widely utilized in enzymatic assays. This document details its interactions with key enzymes, presenting quantitative kinetic data, cleavage site information, and detailed experimental protocols to facilitate its effective use in research and drug development.
Introduction to this compound
This compound is a synthetic peptide derivative of bradykinin (B550075), a potent inflammatory mediator. Its structure, Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, incorporates a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide backbone separates the fluorophore and the quencher, resulting in a quantifiable increase in fluorescence. This property makes it a highly sensitive tool for studying the activity of various proteases.
The excitation wavelength for the Mca fluorophore is in the ultraviolet range, typically around 320-340 nm, with an emission maximum in the blue range of 400-420 nm.
Enzymatic Specificity and Kinetic Data
This compound is a substrate for several metalloproteases, most notably Endothelin-Converting Enzyme-1 (ECE-1), Neprilysin (NEP), and Thimet Oligopeptidase (TOP).
Endothelin-Converting Enzyme-1 (ECE-1)
ECE-1, a key enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1, efficiently hydrolyzes this compound. This substrate has been described as one of the most sensitive substrates for ECE-1.[1]
Cleavage Site: The primary cleavage site for ECE-1 on this substrate is reported to be between Alanine and Phenylalanine (Ala-Phe).
Kinetic Parameters: While specific individual Km and kcat values for the substrate with ECE-1 are not readily available in all literature, the catalytic efficiency (kcat/Km) has been determined, highlighting its high affinity and turnover rate.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ECE-1 | Not Reported | Not Reported | 1.9 x 10⁷[1] |
Neprilysin (NEP)
Neprilysin, also known as neutral endopeptidase, is a zinc-dependent metalloprotease involved in the degradation of several signaling peptides. This compound is also a substrate for neprilysin; however, it is hydrolyzed approximately 10-fold less efficiently by neprilysin compared to ECE-1, making the substrate selective for ECE-1.[1]
Cleavage Site: The precise cleavage site of this compound by neprilysin is not explicitly detailed in the reviewed literature. However, neprilysin typically cleaves peptides on the amino side of hydrophobic residues.
Kinetic Parameters: Specific kinetic parameters for this compound with neprilysin are not widely reported. For context, kinetic data for neprilysin with other fluorogenic substrates are provided below.
This data is for illustrative purposes with other substrates and not for this compound.
Thimet Oligopeptidase (TOP)
Thimet oligopeptidase is a zinc metalloendopeptidase that plays a role in the metabolism of neuropeptides. Studies have utilized this compound to characterize TOP activity.
Cleavage Site: TOP has been shown to cleave the native bradykinin peptide at the Phe⁵-Ser⁶ bond. It is presumed that a similar cleavage occurs in the this compound substrate.
Kinetic Parameters: Quantitative kinetic data (Km, kcat) for the hydrolysis of this compound by thimet oligopeptidase are not available in the reviewed literature.
Experimental Protocols
The following provides a general framework for a continuous fluorometric assay using this compound. Specific concentrations and buffer conditions should be optimized for the particular enzyme and experimental setup.
General Assay Protocol
1. Reagent Preparation:
- Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl. The optimal pH may vary depending on the enzyme (e.g., ECE-1 is often assayed at neutral pH, while ECE-2 has a more acidic optimum).
- Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light at -20°C or -80°C.
- Enzyme Solution: Prepare a working solution of the purified enzyme in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
2. Instrumentation:
- A fluorescence microplate reader or a spectrofluorometer is required.
- Wavelength Settings:
- Excitation: ~328 nm
- Emission: ~393 nm
- It is recommended to perform a wavelength scan to determine the optimal excitation and emission maxima for the specific instrument and buffer conditions.
3. Assay Procedure:
- Set up the reaction in a microplate (e.g., a 96-well black plate to minimize background fluorescence).
- To each well, add the assay buffer.
- Add the enzyme solution to the appropriate wells. Include wells with buffer only (no enzyme) as a control for substrate auto-hydrolysis.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration should ideally be at or below the Km value for accurate determination of initial velocities.
- Immediately begin monitoring the increase in fluorescence over time. Collect data at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.
4. Data Analysis:
- Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
- Subtract the rate of any substrate auto-hydrolysis (from the no-enzyme control) from the rates of the enzymatic reactions.
- To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Visualizations
Enzymatic Cleavage of this compound
Caption: Cleavage sites of this compound by ECE-1 and TOP.
General Experimental Workflow for Enzyme Assay
Caption: A typical workflow for a fluorometric enzyme assay.
FRET Mechanism of this compound
Caption: FRET mechanism of the fluorogenic substrate.
Conclusion
This compound is a versatile and highly sensitive fluorogenic substrate, particularly valuable for the study of Endothelin-Converting Enzyme-1 due to its high catalytic efficiency and relative selectivity. Its utility extends to the characterization of other peptidases like neprilysin and thimet oligopeptidase. The provided data and protocols serve as a foundational guide for researchers to design and execute robust enzymatic assays, contributing to advancements in enzymology and the development of novel therapeutics targeting these important proteases. Further optimization of assay conditions is recommended for specific experimental contexts to ensure data accuracy and reproducibility.
References
Mca-(Ala7,Lys(Dnp)9)-Bradykinin: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Mca-(Ala7,Lys(Dnp)9)-Bradykinin. It covers the core aspects of its discovery, a detailed methodology for its synthesis, and its application in enzymatic assays. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction and Discovery
This compound is a highly sensitive, internally quenched fluorogenic substrate developed for the continuous assay of endothelin-converting enzyme-1 (ECE-1).[1] ECE-1 is a membrane-bound zinc metalloprotease that plays a crucial role in the cardiovascular system by catalyzing the final step in the biosynthesis of the potent vasoconstrictor, endothelin-1.[1]
The design of this substrate was based on the amino acid sequence of bradykinin (B550075), a peptide hormone that is also cleaved by ECE-1. The discovery, detailed by Johnson and Ahn in 2000, involved the strategic incorporation of a fluorescent reporter group, (7-methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching moiety, 2,4-dinitrophenyl (Dnp), on the side chain of a lysine (B10760008) residue at position 9.[1] The substitution of alanine (B10760859) at position 7 was a modification to the native bradykinin sequence.
The underlying principle of this substrate is Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between Ser and Ala, the Mca fluorophore is spatially separated from the Dnp quencher, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of enzyme kinetics.
Physicochemical and Kinetic Properties
The key physicochemical and kinetic properties of this compound are summarized in the table below. This substrate is not only a tool for studying ECE-1 but has also been shown to be a substrate for other peptidases, including neprilysin.[1][2]
| Property | Value | Reference |
| Full Peptide Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | [1] |
| Molecular Formula | C66H81N15O19 | |
| Molecular Weight | 1388.45 g/mol | |
| Excitation Wavelength | ~328 nm | [2] |
| Emission Wavelength | ~393 nm | [2] |
| ECE-1 kcat/Km | 1.9 x 10^7 M⁻¹s⁻¹ | [1] |
| Neprilysin Hydrolysis | Hydrolyzed 10-fold less efficiently than by ECE-1 | [1] |
| ACE Hydrolysis | Not Available |
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a detailed protocol synthesized from established SPPS methodologies.
Materials and Reagents
-
Fmoc-Lys(Dnp)-OH
-
Fmoc-protected amino acids (Arg(Pbf), Pro, Gly, Phe, Ser(tBu), Ala)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
N-terminal capping agent: (7-Methoxycoumarin-4-yl)acetic acid succinimidyl ester (Mca-OSu)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
HPLC grade acetonitrile (B52724) and water with 0.1% TFA for purification
Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling (Fmoc-Lys(Dnp)-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Lys(Dnp)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Confirm coupling completion using a Kaiser test.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, Ala, Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).
-
-
N-terminal Capping with Mca:
-
After the final Fmoc deprotection of the N-terminal Arginine, wash the resin extensively.
-
Dissolve Mca-OSu in DMF and add it to the resin.
-
Allow the reaction to proceed overnight.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the product.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
References
Mca-(Ala7,Lys(Dnp)9)-Bradykinin: An In-depth Technical Guide for Studying the Bradykinin Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a fluorogenic peptide substrate, and its application in studying the bradykinin (B550075) pathway, with a particular focus on its use as a substrate for Angiotensin-Converting Enzyme (ACE). This document details the substrate's properties, the principles of its application in enzymatic assays, and the broader context of the bradylinin signaling pathway.
Introduction to this compound
This compound is a synthetic peptide derived from bradykinin, a potent vasodilator involved in the inflammatory response. This modified peptide is designed as a fluorogenic substrate for various peptidases, including Angiotensin-Converting Enzyme (ACE), Endothelin-Converting Enzyme-1 (ECE-1), and Neprilysin.[1][2][3][4] Its utility in biochemical assays stems from the incorporation of a fluorescent reporter molecule and a quencher, which allows for the real-time monitoring of enzyme activity.
The peptide's sequence is Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.[3][5] The key modifications are the attachment of a (7-Methoxycoumarin-4-yl)acetyl (Mca) group at the N-terminus and a 2,4-Dinitrophenyl (Dnp) group to the lysine (B10760008) residue at position 9.
Principle of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Mca group (the fluorophore) and the Dnp group (the quencher) are in close proximity. When the Mca group is excited by light of a specific wavelength, it transfers its energy to the Dnp group non-radiatively. This energy transfer quenches the fluorescence of the Mca group, resulting in a low fluorescence signal.
Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties by a protease such as ACE, the fluorophore and the quencher are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of the Mca group. The rate of this increase in fluorescence is directly proportional to the enzymatic activity.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Full Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | [3][5] |
| Molecular Weight | ~1388.5 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% (by HPLC) | [3] |
| Solubility | Soluble in DMSO (to at least 10 mM) | [5] |
| Storage | Lyophilized solid at -20°C for up to 1 year. Solutions in DMSO at -20°C for up to 3 months. Protect from light and moisture. | [5] |
Spectral Properties
| Parameter | Wavelength | Reference |
| Excitation Wavelength (Ex) | 328 nm (optimal); 320-340 nm (range) | [5] |
| Emission Wavelength (Em) | 393 nm (optimal); 400-420 nm (range) | [5] |
Enzymatic Specificity and Kinetic Parameters
| Enzyme | Activity | Note | Reference |
| Angiotensin-Converting Enzyme (ACE) | Substrate | Kinetic parameters not readily available in literature. | [2][3][4] |
| Endothelin-Converting Enzyme-1 (ECE-1) | Sensitive Substrate | Cleavage occurs at the Ala-Phe bond. | [2] |
| Neprilysin | Substrate | Hydrolyzed 10-fold less efficiently than by ECE-1. | [1] |
| Cathepsin A, X/Z/P | Substrate | [2][3][4] | |
| MMP-2, MMP-9 | Substrate | [5] | |
| MMP-1 | Not a substrate | [4] |
The Bradykinin Signaling Pathway
Bradykinin exerts its physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed and binds to intact bradykinin, while the B1R is typically induced during inflammation and binds to des-Arg9-bradykinin, a metabolite of bradykinin.
Activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, including vasodilation, increased vascular permeability, and the sensation of pain.
ACE plays a crucial role in regulating the bradykinin pathway by degrading bradykinin into inactive fragments, thus terminating its signaling.
References
The Dual Role of Bradykinin: A Technical Guide to its Function in Inflammation and Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin (B550075), a potent vasoactive peptide, plays a pivotal role in a spectrum of physiological and pathological processes, most notably inflammation and the regulation of blood pressure. As a key component of the kallikrein-kinin system, its actions are mediated through the activation of two distinct G protein-coupled receptors, B1 and B2. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning bradykinin's dual functions. It offers a comprehensive overview of the signaling pathways, quantitative data on its physiological effects, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, cardiovascular disease, and drug development.
Introduction
Bradykinin is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It is generated from its precursor, high-molecular-weight kininogen (HMWK), by the enzymatic action of plasma kallikrein.[1] Bradykinin exerts a wide range of biological effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and the stimulation of sensory nerve endings, which contributes to pain.[2] Its physiological and pathological significance is underscored by its involvement in conditions such as hereditary angioedema, hypertension, and various inflammatory disorders.[3][4]
The biological actions of bradykinin are mediated through two distinct receptor subtypes: the B1 receptor (B1R) and the B2 receptor (B2R).[5] The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for most of the physiological effects of bradykinin.[5] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[2] This differential expression pattern highlights the distinct roles of these receptors in acute and chronic inflammatory processes.
This guide will delve into the intricate signaling cascades initiated by bradykinin receptor activation, its impact on blood pressure homeostasis, and its multifaceted role in the inflammatory response.
The Kallikrein-Kinin System and Bradykinin Metabolism
The production of bradykinin is a key event in the activation of the kallikrein-kinin system, which is closely intertwined with the coagulation and fibrinolytic systems.[1] The cascade is initiated by the activation of Factor XII (Hageman factor) on negatively charged surfaces, leading to the conversion of prekallikrein to kallikrein.[3] Kallikrein then cleaves HMWK to release bradykinin.[3]
The biological activity of bradykinin is tightly regulated by its rapid degradation by various peptidases, known as kininases. The most prominent of these is angiotensin-converting enzyme (ACE), also known as kininase II, which inactivates bradykinin by cleaving the C-terminal dipeptide Phe-Arg.[6][7] This enzymatic degradation is a crucial point of intersection with the renin-angiotensin system (RAS), where ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[7] The dual role of ACE in degrading a vasodilator (bradykinin) and producing a vasoconstrictor (angiotensin II) is a cornerstone of cardiovascular pharmacology, particularly in the mechanism of action of ACE inhibitors.[8]
Other enzymes involved in bradykinin metabolism include carboxypeptidase N (kininase I), which removes the C-terminal arginine to produce the B1 receptor agonist des-Arg⁹-bradykinin, and neutral endopeptidase (NEP).[7]
Bradykinin in Blood Pressure Regulation
Bradykinin is a potent vasodilator and plays a significant role in lowering blood pressure.[2][9] Its hypotensive effects are primarily mediated by the activation of B2 receptors on endothelial cells.[10]
Signaling Pathways in Vasodilation
Activation of the B2 receptor on endothelial cells triggers a cascade of intracellular signaling events that lead to the production of vasodilatory molecules, including nitric oxide (NO) and prostaglandins (B1171923).[4][6]
-
Nitric Oxide (NO) Pathway: Upon bradykinin binding, the B2 receptor couples to the Gq/11 G-protein, activating phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and the increased intracellular Ca2+ concentration, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS).[6] eNOS catalyzes the production of NO from L-arginine.[11] NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[11]
-
Prostaglandin (B15479496) Pathway: The activation of PLC and the subsequent increase in intracellular Ca2+ also stimulates phospholipase A2 (PLA2), which releases arachidonic acid from the cell membrane.[6] Cyclooxygenase (COX) enzymes then metabolize arachidonic acid to produce various prostaglandins, including the vasodilatory prostacyclin (PGI2) and prostaglandin E2 (PGE2).[12]
Quantitative Data on Blood Pressure Effects
The hypotensive effect of bradykinin is dose-dependent. The following table summarizes representative data from studies in anesthetized rats.
| Parameter | Value | Species/Model | Reference |
| Bradykinin-Induced Change in Mean Arterial Pressure (MAP) | |||
| 20 nmol/rat, IA | -6.9 ± 9.0 mm Hg | Anesthetized Rat | [13] |
| 80 nmol/rat, IA | -15.4 ± 8.0 mm Hg | Anesthetized Rat | [13] |
| 380 nmol/rat, IA | -21 ± 3.3 mm Hg | Anesthetized Rat | [14] |
| 5 µg/kg/min infusion, IA | ~20 mm Hg decrease | Anesthetized Rat | [14] |
| Effect of Ang-(1-7) on Bradykinin-Induced Hypotension | |||
| Ang-(1-7) (80 nmol) during BK infusion | -15.4 ± 2.7 mm Hg | Anesthetized Rat | [13] |
Bradykinin in Inflammation
Bradykinin is a cardinal mediator of inflammation, contributing to the classic signs of inflammation: redness (rubor), heat (calor), swelling (tumor), and pain (dolor).[7]
Role in Vascular Permeability and Edema
Bradykinin potently increases vascular permeability, leading to the extravasation of plasma fluid and proteins into the interstitial space, resulting in edema.[3] This effect is mediated by the contraction of endothelial cells and the widening of interendothelial gaps, primarily in post-capillary venules.[3] Both B1 and B2 receptors are implicated in this process.
Contribution to Inflammatory Pain
Bradykinin contributes to inflammatory pain through two primary mechanisms:
-
Direct Stimulation of Nociceptors: Bradykinin directly activates sensory nerve endings (nociceptors) by binding to B2 receptors, leading to depolarization and the transmission of pain signals.
-
Sensitization of Nociceptors: Bradykinin can also sensitize nociceptors to other painful stimuli, a phenomenon known as hyperalgesia. This is partly achieved through the production of prostaglandins, particularly PGE2, which lower the activation threshold of nociceptors.[15]
Pro-inflammatory Signaling Pathways
The pro-inflammatory actions of bradykinin are mediated by complex signaling pathways that lead to the production of other inflammatory mediators.
-
Prostaglandin Synthesis: As in vasodilation, bradykinin stimulates the PLA2/COX pathway, leading to the synthesis of pro-inflammatory prostaglandins like PGE2.[3][12] PGE2 not only contributes to pain but also enhances the vascular permeability and vasodilatory effects of bradykinin.[16]
-
Cytokine Release: Bradykinin can trigger the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from various immune cells, further amplifying the inflammatory cascade.[17]
-
ERK/MAPK Pathway Activation: Bradykinin, through B2 receptor activation, can stimulate the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway.[1][8] This pathway is involved in cell proliferation, differentiation, and the expression of inflammatory genes.
Quantitative Data on Inflammatory Effects
The following table presents quantitative data on the inflammatory effects of bradykinin.
| Parameter | Value | Species/Model | Reference |
| Bradykinin-Induced Plasma Extravasation | |||
| 2-50 nmol, topical | Dose-dependent increase | Guinea-pig conjunctiva | [18] |
| 1 µM perfusion | Significant increase | Rat knee joint | [10] |
| Effect of Antagonists on Plasma Extravasation | |||
| Hoe 140 (B2 antagonist) | Abolished BK-induced effect | Guinea-pig conjunctiva | [18] |
| CP-99,994 (NK1 antagonist) | Inhibited BK-induced effect by 70% | Guinea-pig conjunctiva | [18] |
Bradykinin Receptors: Binding Affinities and Antagonist Potencies
The affinity of bradykinin and the potency of its antagonists vary between species and receptor subtypes.
| Ligand | Receptor | Parameter | Value (nM) | Species/Cell Line | Reference |
| Agonist Binding Affinity | |||||
| [³H]-Bradykinin | B2 | Kd | 2.5 | IMR90 human lung fibroblasts | [19] |
| [³H]-Bradykinin | B2 | Kd | 4.9 | Rat 13 cells | [7] |
| [¹²⁵I]-Bradykinin | B1 | Kd | 0.029 | Human neutrophils | [20] |
| [¹²⁵I]-Bradykinin | B2 | Kd | 0.026 | Human neutrophils | [20] |
| Antagonist Potency | |||||
| Icatibant (HOE-140) | B2 | Ki | 0.798 | - | [21] |
| Icatibant (HOE-140) | B2 | IC50 | 1.07 | - | [21] |
| SSR240612 | B1 | Ki | 0.48 | Human fibroblast MRC5 | [21] |
| Anatibant | B2 | Ki | 0.67 | Human recombinant | [21] |
| FR173657 | B2 | pKi | 8.59 | Human umbilical vein | |
| D-Arg[Hyp³,Thi⁵⁸,D-Phe⁷]-bradykinin | B2 | IC50 | 4000 | Cultured guinea-pig aortic smooth muscle cells | [22] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Rats
Objective: To measure the effect of bradykinin on mean arterial pressure in anesthetized or conscious rats.
Method 1: Direct Arterial Cannulation (Anesthetized Rats)
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine).[23]
-
Surgically expose the carotid artery and insert a polyethylene (B3416737) catheter connected to a pressure transducer.[23]
-
Expose the jugular vein for intravenous administration of bradykinin.
-
Allow the animal to stabilize for at least 20 minutes before recording baseline blood pressure.[23]
-
Administer bolus injections of bradykinin at increasing doses and record the change in mean arterial pressure.[23]
Method 2: Radiotelemetry (Conscious, Freely Moving Rats)
-
Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta and the transmitter body secured in the peritoneal cavity.
-
Allow the animal to recover from surgery for at least one week.
-
Record baseline blood pressure and heart rate continuously.
-
Administer bradykinin via a pre-implanted catheter or other appropriate route.
-
Monitor and record the changes in blood pressure and heart rate.
Bradykinin-Induced Plasma Extravasation Assay
Objective: To quantify the increase in vascular permeability induced by bradykinin.
Method: Evans Blue Dye Extravasation
-
Anesthetize the animal (e.g., rat, mouse).
-
Inject Evans blue dye (e.g., 50 mg/kg) intravenously. The dye binds to plasma albumin.
-
Administer bradykinin intradermally, topically, or into a specific tissue or cavity (e.g., knee joint).[2][18]
-
After a defined period (e.g., 30 minutes), perfuse the animal with saline to remove intravascular dye.
-
Dissect the tissue of interest.
-
Extract the extravasated Evans blue dye from the tissue using a solvent (e.g., formamide).
-
Quantify the amount of dye spectrophotometrically at a wavelength of approximately 620 nm.[2]
Bradykinin Receptor Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of bradykinin receptors, or the inhibitory constant (Ki) of antagonists.
Method: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the bradykinin receptor of interest and prepare a crude membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled bradykinin ligand (e.g., [³H]-bradykinin) and varying concentrations of a non-labeled competitor (bradykinin for Kd/Bmax determination, or an antagonist for Ki determination).
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) can be determined and used to calculate the Ki value using the Cheng-Prusoff equation.
Quantification of Inflammatory Cytokines
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released in response to bradykinin.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect cell culture supernatant or biological fluid (e.g., plasma, tissue homogenate) after stimulation with bradykinin.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.[10]
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.[10]
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[10]
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) that binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.
Conclusion
Bradykinin is a multifaceted peptide with profound effects on both the cardiovascular and immune systems. Its role in blood pressure regulation is primarily vasodilatory, mediated by the B2 receptor and the subsequent production of nitric oxide and prostaglandins. In inflammation, bradykinin acts as a potent mediator, increasing vascular permeability, causing pain, and promoting the release of other pro-inflammatory molecules through both B1 and B2 receptor activation. The intricate signaling pathways and the dual nature of bradykinin's actions make it a compelling target for therapeutic intervention in a range of diseases, from hypertension to chronic inflammatory conditions. A thorough understanding of its pharmacology and the availability of robust experimental models are essential for the continued development of novel therapeutics that modulate the kallikrein-kinin system.
References
- 1. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin-2 receptor-mediated release of 3H-arachidonic acid and formation of prostaglandin E2 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Bradykinin stimulates prostaglandin E2 release in human skeletal muscular fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mabtech.com [mabtech.com]
- 10. scite.ai [scite.ai]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. novamedline.com [novamedline.com]
- 15. IL-1 beta amplifies bradykinin-induced prostaglandin E2 production via a phospholipase D-linked mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin E2 enhances bradykinin-stimulated release of neuropeptides from rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bradykinin-stimulated prostaglandin E2 production by endothelial cells and its modulation by antiinflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of sphingosine kinase by the bradykinin B2 receptor and its implication in regulation of the ERK/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of ERK, JNK, Akt, and G-protein coupled signaling by hybrid angiotensin II AT1/bradykinin B2 receptors expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Mca-(Ala7,Lys(Dnp)9)-Bradykinin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a highly sensitive, internally quenched fluorogenic substrate primarily utilized for the continuous assay of endothelin-converting enzyme-1 (ECE-1). This synthetic peptide is a modification of bradykinin (B550075), a potent vasodilator peptide. The incorporation of a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp), allows for the real-time monitoring of enzymatic activity through Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties, the FRET is disrupted, leading to a quantifiable increase in fluorescence. This property makes it an invaluable tool in drug discovery and biochemical research for screening ECE-1 inhibitors and studying its enzymatic kinetics.
Structure and Chemical Properties
This compound is a nonapeptide with the sequence Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.[1][2] The alanine (B10760859) substitution at position 7 enhances its selectivity. The key functional groups are the Mca fluorophore attached to the N-terminus and the Dnp quencher conjugated to the lysine (B10760008) side chain at position 9.
Chemical Structure:
The systematic name for this compound is (7-methoxycoumarin-4-yl)acetyl-L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-seryl-L-alanyl-L-phenylalanyl-Nε-(2,4-dinitrophenyl)-L-lysine.
Physicochemical and Spectral Properties:
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C66H81N15O19 | [3][4] |
| Molecular Weight | 1388.44 g/mol | [2] |
| Excitation Wavelength (λex) | 320 - 328 nm | |
| Emission Wavelength (λem) | 393 - 420 nm | |
| Solubility | Soluble in DMSO (to at least 10mM) and 20% ACN/H2O. The trifluoroacetate (B77799) salt form enhances solubility in aqueous solutions. | |
| Storage and Stability | Store lyophilized solid at -20°C for up to one year. Solutions can be stored at -20°C for up to 3 months. Protect from light and moisture. |
Enzymatic Hydrolysis and Kinetics
This compound is an excellent substrate for ECE-1 and is also hydrolyzed by neprilysin, albeit less efficiently.[1] The cleavage site for ECE-1 is the peptide bond between Alanine (Ala) and Phenylalanine (Phe).[1]
Enzyme Specificity and Efficiency:
This substrate is reported to be hydrolyzed 10-fold more efficiently by ECE-1 than by neprilysin, making it a selective substrate for ECE-1. It is also a poor substrate for matrix metalloproteinases. The catalytic efficiency (kcat/Km) for the hydrolysis of this compound by ECE-1 is among the highest reported for any ECE-1 substrate.
A summary of the kinetic parameters for the enzymatic hydrolysis of this compound is presented in Table 2.
| Enzyme | Kinetic Parameter | Value | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | kcat/Km | 1.9 x 10^7 M⁻¹s⁻¹ | |
| Neprilysin (NEP) | Relative Hydrolysis Efficiency | 10-fold less efficient than ECE-1 |
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in enzymatic assays.
General Fluorometric Enzyme Assay Workflow
The general workflow for a fluorometric enzyme assay using this substrate involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.
Caption: General workflow for a fluorometric enzyme assay.
Detailed Protocol for ECE-1 Activity Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
This compound
-
Recombinant human ECE-1
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final concentration in the assay will typically be in the low micromolar range and should be optimized based on the Km value if known, or empirically.
-
Prepare a solution of ECE-1 in Assay Buffer. The concentration of the enzyme should be optimized to ensure a linear rate of fluorescence increase over the desired time course.
-
Pipette the ECE-1 solution into the wells of the 96-well microplate. Include wells with Assay Buffer only as a blank control. For inhibitor screening, add the test compounds to the respective wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity of ECE-1 can be calculated from a standard curve of the free Mca fluorophore.
Bradykinin Signaling Pathway
This compound is a derivative of bradykinin, a key mediator in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. Bradykinin exerts its effects primarily through the B2 receptor, a G protein-coupled receptor (GPCR).
B2 Receptor Signaling Cascade:
Upon binding of bradykinin, the B2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, predominantly of the Gq/11 family. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Simplified Bradykinin B2 receptor signaling cascade.
Conclusion
This compound is a robust and highly sensitive tool for the study of ECE-1 and related peptidases. Its well-defined chemical and spectral properties, coupled with its high catalytic efficiency with ECE-1, make it an ideal substrate for high-throughput screening of inhibitors and detailed kinetic analyses. A thorough understanding of its characteristics and the underlying bradykinin signaling pathways is crucial for its effective application in research and drug development aimed at cardiovascular and inflammatory diseases.
References
An In-depth Technical Guide to Endothelin-Converting Enzyme-1 (ECE-1) and Neprilysin Substrate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Endothelin-Converting Enzyme-1 (ECE-1) and Neprilysin (NEP), two key zinc metalloproteases involved in a variety of physiological and pathological processes. This document details their substrates, inhibitors, roles in signaling pathways, and provides in-depth experimental protocols for their study.
Introduction to ECE-1 and Neprilysin
Endothelin-Converting Enzyme-1 (ECE-1) and Neprilysin (NEP), also known as neutral endopeptidase, are transmembrane zinc-dependent metalloproteases that play crucial roles in regulating the activity of various peptide hormones and signaling molecules.
ECE-1 is primarily known for its essential role in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1), by cleaving its precursor, big endothelin-1 (big ET-1). ECE-1 exists in four different isoforms (ECE-1a, -1b, -1c, and -1d) which differ in their N-terminal cytoplasmic tails and subcellular localization. Beyond its role in ET-1 production, ECE-1 is also involved in the degradation of other bioactive peptides, implicating it in processes such as cancer progression and cardiovascular diseases.
Neprilysin (NEP) , also designated as CD10, is widely expressed in various tissues and is responsible for the degradation of a broad range of physiologically active peptides. Its substrates include natriuretic peptides, bradykinin, substance P, and amyloid-β peptides. Consequently, neprilysin is a significant therapeutic target for a variety of conditions, including heart failure, hypertension, and Alzheimer's disease.
Substrates of ECE-1 and Neprilysin
The development of novel substrates and the characterization of their kinetic parameters are fundamental to understanding the function of ECE-1 and neprilysin and for the design of specific inhibitors.
ECE-1 Substrates
The primary endogenous substrate for ECE-1 is big endothelin-1. However, ECE-1 can also process other peptides. The development of synthetic fluorogenic substrates has been crucial for studying its enzymatic activity.
Table 1: Kinetic Parameters of Selected ECE-1 Substrates
| Substrate | Amino Acid Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Big Endothelin-1 (human) | - | Data not readily available in tabular format | Data not readily available in tabular format | Data not readily available in tabular format | |
| MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH | Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys | Assay dependent | Assay dependent | Assay dependent | [Commercial Assay Kits] |
Note: Comprehensive kinetic data for a wide range of ECE-1 substrates is not as readily available in compiled tables as it is for neprilysin. The activity is often reported in relative fluorescence units in specific assay conditions.
Neprilysin Substrates
Neprilysin has a broad substrate specificity, cleaving peptides at the amino side of hydrophobic residues. A variety of natural and synthetic substrates have been characterized.
Table 2: Kinetic Parameters of Selected Neprilysin Substrates
| Substrate | Amino Acid Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Atrial Natriuretic Peptide (ANP) | - | Varies by study | Varies by study | Varies by study | |
| Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 425 | 22 | 5.1 x 10⁴ | [1] |
| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Varies by study | Varies by study | Varies by study | |
| Amyloid-β 1-40 | - | 104 | 0.83 | 8.0 x 10³ | [2] |
| [Leu⁵]-Enkephalin | Tyr-Gly-Gly-Phe-Leu | Varies by study | Varies by study | Varies by study | |
| qf-Aβ(12–16)AAC | VHHQKAAC | Not statistically different from ACE | Not statistically different from ACE | Not statistically different from ACE | [3] |
| Abz-DRRL-EDDnp | Asp-Arg-Arg-Leu | 2.8 | 0.088 | 3.3 x 10⁴ | [4] |
| Abz-DRRF-EDDnp | Asp-Arg-Arg-Phe | 5.0 | 0.117 | 2.3 x 10⁴ | [4] |
Inhibitors of ECE-1 and Neprilysin
The development of potent and specific inhibitors for ECE-1 and neprilysin is a major focus of drug discovery efforts.
ECE-1 Inhibitors
ECE-1 inhibitors have therapeutic potential in diseases characterized by excessive ET-1 production.
Table 3: Inhibition Constants of Selected ECE-1 Inhibitors
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference | |---|---|---|---|---|---| | Phosphoramidon | Dual ECE-1/NEP inhibitor | Varies by isoform and conditions | Varies by isoform and conditions | | | CGS 26303 | Dual ECE-1/NEP inhibitor | Data not readily available in tabular format | Data not readily available in tabular format | |
Neprilysin Inhibitors
Neprilysin inhibitors are used in the treatment of heart failure and are being investigated for other indications.
Table 4: Inhibition Constants of Selected Neprilysin Inhibitors
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference | |---|---|---|---|---|---| | Sacubitrilat (active metabolite of Sacubitril) | Neprilysin inhibitor | Varies by study | ~5 |[5] | | Thiorphan | Neprilysin inhibitor | Varies by study | Varies by study | | | Phosphoramidon | Dual ECE-1/NEP inhibitor | Varies by study | <10 |[2] | | Candoxatrilat | Neprilysin inhibitor | Data not readily available in tabular format | Data not readily available in tabular format | |
Signaling Pathways
Both ECE-1 and neprilysin are implicated in the modulation of critical intracellular signaling pathways, including the PI3K/Akt pathway, which is central to cell survival, proliferation, and growth.
ECE-1 and PI3K/Akt Signaling
ECE-1-mediated production of ET-1 can activate the PI3K/Akt pathway through ET-1 receptors. This signaling cascade can promote cell proliferation and survival in various cancers. The transcription of EWS/FLI1, an oncogenic fusion protein, has been shown to be regulated by the PI3K/Akt pathway, which can be influenced by ECE-1 activity.[1]
Neprilysin and PI3K/Akt Signaling
Neprilysin's role in the PI3K/Akt pathway is more complex and can be context-dependent. In some cancers, neprilysin expression is downregulated, which can lead to increased signaling through pathways that promote cell survival and migration. Conversely, in other contexts, neprilysin can degrade mitogenic growth factors, thereby attenuating PI3K/Akt signaling.
References
- 1. PI3K/AKT signaling modulates transcriptional expression of EWS/FLI1 through specificity protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]
Bradykinin Analogues in Pharmacological Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of bradykinin (B550075) analogues, their application in pharmacological research, and the methodologies used to characterize them. It is designed to serve as a comprehensive resource for professionals involved in the study of the kallikrein-kinin system and the development of novel therapeutics targeting bradykinin receptors.
Introduction: The Bradykinin System
Bradykinin (BK) is a potent, short-lived peptide hormone that plays a crucial role in various physiological and pathological processes, including inflammation, pain perception, vasodilation, and vascular permeability.[1][2] It is generated in tissues and the bloodstream through the enzymatic cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein.[3][4] The biological effects of bradykinin and its related peptides (kinins) are mediated by two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[5][6][7]
-
Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of the acute physiological effects of bradykinin.[5][7]
-
Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, cytokines, and inflammatory stimuli.[5][7] It is primarily activated by des-Arg⁹-bradykinin, a metabolite of bradykinin, and is associated with chronic inflammatory conditions and pain.[4][7]
The development of synthetic analogues of bradykinin—both agonists and antagonists—has been instrumental in elucidating the roles of these receptors and has paved the way for new therapeutic strategies.
Bradykinin Receptor Signaling Pathways
Both B1 and B2 receptors are primarily coupled to Gαq/11 proteins.[2][5] Activation of these receptors initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[2][8] This cascade ultimately mediates the cellular responses to bradykinin, such as vasodilation, increased vascular permeability, and pain fiber stimulation.[1][9]
References
- 1. Icatibant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How FIRAZYR® (icatibant injection) Works [firazyr.com]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
Methodological & Application
Application Notes and Protocols for Mca-(Ala7,Lys(Dnp)9)-Bradykinin Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a sensitive, internally quenched fluorogenic substrate valuable for the continuous measurement of the activity of several metalloproteases. This peptide, a modified bradykinin (B550075) analog, incorporates a 7-methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage of the peptide bond between the Mca and Dnp moieties, the fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence. This property allows for real-time monitoring of enzyme kinetics.
This document provides detailed application notes and protocols for the use of this compound in enzyme assays for four key metalloproteases: Endothelin-Converting Enzyme-1 (ECE-1), Neprilysin (NEP), Thimet Oligopeptidase (TOP), and Neurolysin (NLN).
Enzyme Specificity and Applications
This compound is a recognized substrate for several peptidases, with varying degrees of selectivity.
-
Endothelin-Converting Enzyme-1 (ECE-1): This substrate is highly sensitive for ECE-1 and is often used for the specific assay of its activity. ECE-1 hydrolyzes this compound with high efficiency, making this substrate a preferred tool for screening ECE-1 inhibitors and for studying its role in cardiovascular and neurological regulation.
-
Neprilysin (NEP): Also known as neutral endopeptidase, NEP can also cleave this substrate. However, the catalytic efficiency is reportedly about 10-fold lower than that of ECE-1, allowing for differentiation between the two enzymes, particularly when using specific inhibitors.
-
Thimet Oligopeptidase (TOP): TOP is a cytosolic metallopeptidase that plays a role in the metabolism of neuropeptides. It has been demonstrated to hydrolyze this compound, and this substrate can be used to monitor its activity.
-
Neurolysin (NLN): A zinc metallopeptidase involved in the processing of bioactive peptides in the nervous system, NLN is known to cleave bradykinin and its analogs. Therefore, this compound is a suitable substrate for assaying NLN activity.
Data Presentation
The following table summarizes the key characteristics and kinetic parameters of this compound with the respective enzymes. Note: Specific kinetic constants can vary depending on assay conditions.
| Enzyme | Common Abbreviation | Known Substrate | Selectivity | Typical Excitation (nm) | Typical Emission (nm) |
| Endothelin-Converting Enzyme-1 | ECE-1 | Yes | High | ~325 | ~400 |
| Neprilysin | NEP | Yes | Moderate | ~325 | ~400 |
| Thimet Oligopeptidase | TOP | Yes | Moderate | ~325 | ~400 |
| Neurolysin | NLN | Yes | Moderate | ~325 | ~400 |
Experimental Protocols
I. Reagent Preparation
1. Substrate Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C or -80°C, protected from light. When stored at -80°C, the stock solution is stable for up to 6 months. For storage at -20°C, it is recommended to use it within 1 month.
2. Enzyme Solutions:
-
Reconstitute or dilute purified enzymes in an appropriate buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.
-
Keep enzyme solutions on ice during use.
3. Assay Buffers:
-
ECE-1 Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Neprilysin Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Thimet Oligopeptidase Assay Buffer: 25 mM Tris/HCl, pH 7.8, with KCl to a conductivity of 12 mS/cm², containing 10% glycerol.
-
Neurolysin Assay Buffer: 50 mM Tris-HCl, pH 7.4.
II. Enzyme Assay Protocol (96-well plate format)
-
Prepare Assay Plate:
-
Add 80 µL of the appropriate assay buffer to each well of a black, flat-bottom 96-well microplate.
-
For inhibitor studies, add the inhibitor at the desired concentrations to the appropriate wells.
-
Add 10 µL of the enzyme solution to each well.
-
For the blank (no enzyme) wells, add 10 µL of the enzyme dilution buffer.
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature (e.g., 23°C for TOP, 37°C for others) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the substrate stock solution in the appropriate assay buffer to the desired final concentration (typically in the low micromolar range).
-
Add 10 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode).
-
Wavelengths: Excitation at ~325 nm and Emission at ~400 nm.
-
Record data every 1-2 minutes for a total of 30-60 minutes.
-
III. Data Analysis
-
Calculate the Rate of Reaction:
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in minutes).
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (ΔRFU/Δt).
-
-
Convert RFU to Moles of Product:
-
To determine the specific activity, a standard curve of the free Mca fluorophore should be generated to convert the RFU values to the concentration of the product formed.
-
-
Calculate Enzyme Activity:
-
Enzyme activity can be expressed in units such as pmol/min or nmol/min.
-
-
Kinetic Parameter Determination (Km and Vmax):
-
Measure the initial velocities at varying substrate concentrations.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the this compound enzyme assay.
Signaling Pathways
Caption: ECE-1 cleaves Big Endothelin-1 to produce active Endothelin-1, a potent vasoconstrictor.
Caption: Neprilysin degrades a broad range of bioactive peptides, regulating various physiological processes.
Caption: TOP and NLN are key enzymes in the metabolism and inactivation of neuropeptides.
Application Notes: High-Throughput Screening for Endothelin-Converting Enzyme-1 (ECE-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-Converting Enzyme-1 (ECE-1) is a key zinc metalloprotease that catalyzes the final step in the biosynthesis of endothelin-1 (B181129) (ET-1), the most potent vasoconstrictor currently known. ECE-1 cleaves the inactive precursor, big endothelin-1 (Big ET-1), to produce the biologically active 21-amino acid peptide, ET-1.[1] The ET-1 signaling pathway is critically involved in regulating vascular tone, cell proliferation, and tissue remodeling.
Dysregulation of the ECE-1/ET-1 axis has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders like hypertension and heart failure, as well as in the progression of various cancers where it can promote angiogenesis and metastasis.[2][3] Consequently, ECE-1 has emerged as a significant therapeutic target for the development of novel inhibitors. High-throughput screening (HTS) provides an efficient platform for identifying and characterizing new ECE-1 inhibitors from large compound libraries, accelerating the early stages of drug discovery.
ECE-1 Signaling Pathway
The ECE-1 pathway is a critical cascade that converts a pro-hormone into a highly active peptide that exerts its effects through G-protein coupled receptors. The activity of ECE-1 itself can be modulated by other signaling pathways, such as those involving Protein Kinase C (PKC), which can increase ECE-1 expression and activity.[1][4]
Principle of the Fluorometric HTS Assay
The most common HTS method for identifying ECE-1 inhibitors is a fluorescence-based assay. This assay employs a synthetic peptide substrate that is internally quenched. The peptide contains a fluorophore (like MCA, 7-methoxycoumarin-4-acetyl) and a quencher group. In its intact state, the substrate exhibits minimal fluorescence due to Förster Resonance Energy Transfer (FRET). When active ECE-1 cleaves the peptide bond between the fluorophore and the quencher, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. Potent inhibitors of ECE-1 will prevent this cleavage, leading to a low fluorescence signal.
Quantitative Data of Known ECE-1 Inhibitors
The potency of ECE-1 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ECE-1 activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Type / Structure | ECE-1 IC50 (nM) | Selectivity Notes |
| Phosphoramidon | Natural Product / Peptidic | ~3,500 | Also potently inhibits Neprilysin (NEP) (IC50 ~34 nM).[5] |
| CGS 26303 | Non-peptidic | 410 | Dual ECE/NEP inhibitor, more potent against NEP (IC50 ~1 nM).[4] |
| CGS 35066 | Non-peptidic | 22 | >100-fold selective for ECE-1 over NEP (IC50 ~2,300 nM).[2][4][6] |
| SM-19712 | Acid Halide | Data not readily available | Characterized as a highly reactive acylating agent. |
| Indole Derivative 6 | Non-peptidic, Indole-based | Potency varies | Highly selective for ECE-1 over NEP and ACE.[7] |
| Indole Derivative 9 | Non-peptidic, Indole-based | Potency varies | More potent than compound 6; highly selective.[7] |
HTS Experimental Workflow and Protocols
A typical HTS campaign involves several automated steps, from compound library plating to data analysis, to efficiently screen thousands of potential inhibitors.
Detailed Protocol: Fluorometric ECE-1 Inhibition Assay (384-Well Format)
This protocol is adapted from commercially available ECE-1 activity assay kits and is suitable for HTS.[5][8]
A. Reagents and Materials
-
ECE-1 Assay Buffer: 50 mM MES, pH 6.5, 100 mM NaCl, 10 µM ZnCl₂. Warm to 37°C before use.
-
Recombinant Human ECE-1: Lyophilized enzyme to be reconstituted in ECE-1 Assay Buffer.
-
ECE-1 Substrate: MCA-based quenched fluorescent peptide (e.g., MCA-R-P-P-G-F-S-A-F-K(DNP)-OH). Stock solution in DMSO.
-
ECE-1 Inhibitor (Positive Control): Phosphoramidon or CGS 35066. Stock solution in water or DMSO.
-
Test Compounds: Compound library plated in 384-well plates (e.g., at 10 µM final concentration).
-
Vehicle Control: DMSO.
-
Plate Type: Solid white, low-volume 384-well plates.
-
Instrumentation: Fluorescence microplate reader capable of kinetic reads with excitation at ~320 nm and emission at ~420 nm.
B. Assay Procedure
-
Compound Plating:
-
Using an acoustic dispenser or liquid handler, transfer test compounds and controls into the 384-well plate.
-
Test Wells: 1 µL of compound stock.
-
Negative Control (Max Signal): 1 µL of DMSO.
-
Positive Control (Min Signal): 1 µL of a high concentration of a known inhibitor (e.g., 100 µM Phosphoramidon).
-
Final assay volume will be 20 µL. The initial 1 µL of compound/DMSO will be diluted to a final concentration (e.g., 10 µM) and 1% DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of ECE-1 in pre-warmed (37°C) ECE-1 Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 10 µL of the ECE-1 working solution to all wells of the assay plate.
-
Mix briefly by shaking the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-20 minutes. This step allows the test compounds to bind to the ECE-1 enzyme before the substrate is introduced.
-
-
Assay Initiation:
-
Prepare a working solution of the ECE-1 substrate in pre-warmed (37°C) ECE-1 Assay Buffer. The final concentration is typically near the substrate's Km value.
-
Add 9 µL of the substrate working solution to all wells to initiate the reaction.
-
Mix the plate gently for 30 seconds.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em: 320/420 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
C. Data Analysis
-
Determine Reaction Rate: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).
-
Calculate Percent Inhibition: Use the reaction rates to determine the percent inhibition for each test compound. % Inhibition = (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control)) * 100
-
Assay Quality Control (Z'-Factor): The Z'-factor is a measure of assay robustness and should be calculated for each plate to ensure data quality. A Z' value between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| (Where SD is the standard deviation and Mean is the average of the reaction rates for the respective controls).
-
Hit Identification: Compounds exhibiting a percent inhibition above a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary hits and are selected for further dose-response analysis to determine their IC50 values.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Endothelin-Converting Enzyme-1 (ECE-1) Is Post-Transcriptionally Regulated by Alternative Polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoforms of endothelin-converting enzyme-1 (ECE-1) have opposing effects on prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of endothelin converting enzyme-1 isoforms: relevance to subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective indole-based ECE inhibitors: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Measuring Neprilysin Activity with a Fluorogenic Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in regulating the levels of various physiologically active peptides. It is a key enzyme in the inactivation of natriuretic peptides, bradykinin, and enkephalins, among others. Due to its involvement in cardiovascular and neurological signaling pathways, neprilysin has emerged as a significant therapeutic target for conditions such as heart failure and Alzheimer's disease.
This document provides detailed application notes and protocols for measuring neprilysin activity using a sensitive and continuous fluorogenic assay. This method offers a high-throughput-compatible platform for screening neprilysin inhibitors and characterizing enzyme kinetics, making it an invaluable tool for academic research and drug development.
Principle of the Fluorogenic Assay
The fluorogenic assay for neprilysin activity is based on the principle of fluorescence resonance energy transfer (FRET). A synthetic peptide substrate is engineered to contain a fluorophore and a quencher moiety in close proximity. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage of the peptide bond between the fluorophore and the quencher by neprilysin, the two are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. Commonly used fluorogenic substrates are based on o-aminobenzoic acid (Abz) or 7-methoxycoumarin (B196161) (Mca) as the fluorophore.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used fluorogenic substrates and inhibitors in neprilysin activity assays. This information is essential for experimental design and data interpretation.
| Compound Type | Compound Name | Parameter | Value | Notes |
| Substrate | Abz-DRRL-EDDnp | Km | 2.8 µM[1] | Abz = o-aminobenzoyl, EDDnp = N-(2,4-dinitrophenyl)ethylenediamine. |
| kcat | 5.3 min-1[1] | |||
| kcat/Km | 2.0 min-1µM-1[1] | |||
| Substrate | Abz-DRRF-EDDnp | Km | 5.0 µM[1] | |
| kcat | 7.0 min-1[1] | |||
| kcat/Km | 1.4 min-1µM-1[1] | |||
| Substrate | Mca-RPPGFSAFK(Dnp)-OH | Excitation/Emission | 320-330 nm / 405-430 nm | A commonly used substrate in commercial kits. Specific Km for neprilysin is not readily available in the provided search results. |
| Inhibitor | Phosphoramidon | IC50 | ~2 nM | A potent, competitive inhibitor of neprilysin. Specific IC50 can vary with substrate concentration. |
| Inhibitor | Thiorphan | IC50 | ~4 nM | A potent and selective neprilysin inhibitor. Specific IC50 can vary with substrate concentration. |
| Inhibitor | Sacubitrilat (LBQ657) | IC50 | ~5 nM | The active metabolite of the prodrug sacubitril. Specific IC50 can vary with substrate concentration. |
Experimental Protocols
I. General Fluorogenic Neprilysin Activity Assay
This protocol provides a general procedure for measuring neprilysin activity in a 96-well plate format. It can be adapted for various sample types, including purified enzyme, cell lysates, and tissue homogenates.
Materials:
-
Recombinant human neprilysin (or other sample containing neprilysin)
-
Neprilysin Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5)
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or an Abz-based peptide)
-
Neprilysin inhibitor (e.g., Thiorphan or Phosphoramidon) for control experiments
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the substrate to the desired working concentration in Neprilysin Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 10-50 µM.
-
Prepare a stock solution of the neprilysin inhibitor in an appropriate solvent (e.g., DMSO or water).
-
Dilute the recombinant neprilysin or the experimental sample to the desired concentration in cold Neprilysin Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Neprilysin Assay Buffer to all wells.
-
For inhibitor studies, add 10 µL of the inhibitor solution to the respective wells. For control wells, add 10 µL of the solvent used for the inhibitor.
-
Add 20 µL of the diluted neprilysin enzyme or sample to each well.
-
Incubate the plate at 37°C for 10-15 minutes to pre-incubate the enzyme with the inhibitor.
-
-
Initiation of the Reaction:
-
Add 20 µL of the fluorogenic substrate solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Set the excitation and emission wavelengths according to the specific fluorogenic substrate used (e.g., Ex/Em = 320-330 nm / 405-430 nm for Mca-based substrates).
-
-
Data Analysis:
-
Determine the rate of the reaction (V, in RFU/min) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the no-enzyme control (background) from the rates of all other wells.
-
For inhibitor studies, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
II. Preparation of Cell Lysates for Neprilysin Activity Measurement
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., Neprilysin Assay Buffer with 0.1-0.5% Triton X-100 or another non-ionic detergent)
-
Protease inhibitor cocktail (optional, but recommended)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS and then scrape the cells into a small volume of PBS.
-
For suspension cells, centrifuge the cell culture to pellet the cells and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Enzyme Assay:
-
Use the cell lysate directly in the neprilysin activity assay as described in Protocol I. The volume of lysate to use will depend on the neprilysin expression level in the cells and should be optimized to ensure the reaction rate is within the linear range of the assay.
-
Visualizations
Neprilysin Signaling Pathway
The following diagram illustrates the central role of neprilysin in the degradation of natriuretic peptides and its interplay with the renin-angiotensin system. Neprilysin inhibition leads to increased levels of natriuretic peptides, which promote vasodilation and natriuresis, counteracting the vasoconstrictive and sodium-retaining effects of angiotensin II.
References
Application Notes and Protocols: Mca-(Ala7,Lys(Dnp)9)-Bradykinin in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a valuable tool in drug discovery, primarily serving as a sensitive fluorogenic substrate for various proteases. This modified bradykinin (B550075) peptide is engineered based on the principle of Fluorescence Resonance Energy Transfer (FRET). It incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the Mca group is liberated from the quenching effect of the Dnp group, resulting in a significant and measurable increase in fluorescence.
This substrate is particularly noted for its high sensitivity in assays for Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3][4] It is also reported to be a substrate for Neprilysin, although it is hydrolyzed by ECE-1 approximately 10-fold more efficiently, providing a degree of selectivity.[1] Given that Angiotensin-Converting Enzyme (ACE) is known to cleave bradykinin, this substrate also holds potential for use in ACE inhibitor screening assays. These application notes provide an overview of the substrate's properties, detailed protocols for its use in ECE-1 and ACE inhibitor screening, and guidance on data analysis.
Physicochemical Properties and Spectral Data
Proper handling and storage of this compound are crucial for maintaining its integrity and performance in enzymatic assays.
| Property | Value | Reference |
| Molecular Formula | C₆₆H₈₁N₁₅O₁₉ | [2] |
| Molecular Weight | 1388.44 g/mol | [3] |
| Excitation Wavelength (Ex) | ~320-380 nm | [1] |
| Emission Wavelength (Em) | ~405-495 nm | [1] |
| Storage | Store lyophilized powder at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and moisture. | [1] |
| Solubility | Soluble in DMSO. The trifluoroacetate (B77799) (TFA) salt form generally enhances solubility in aqueous solutions. | [3] |
Signaling Pathway Context
To fully appreciate the application of this compound in drug discovery, it is essential to understand the broader signaling pathways in which its target enzymes, ECE-1 and ACE, operate.
Endothelin Signaling Pathway
Endothelin-Converting Enzyme-1 (ECE-1) is a key enzyme in the endothelin signaling pathway. It is responsible for the proteolytic conversion of the inactive precursor, big endothelin-1, into the highly potent vasoconstrictor, endothelin-1. This pathway plays a critical role in blood pressure regulation and is implicated in various cardiovascular diseases.
Renin-Angiotensin System (RAS)
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and fluid balance. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and is also responsible for the degradation of bradykinin, a vasodilator.
Experimental Protocols
The following protocols provide a framework for using this compound to screen for ECE-1 and ACE inhibitors. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations, for your specific experimental setup.
FRET-Based Assay Workflow
The general workflow for a FRET-based inhibitor screening assay using this compound involves the incubation of the enzyme with the substrate in the presence and absence of test compounds, followed by the measurement of fluorescence over time.
Protocol for ECE-1 Inhibitor Screening
This protocol is adapted from a general fluorometric ECE-1 activity assay.
Materials:
-
This compound (Substrate)
-
Recombinant human ECE-1
-
ECE-1 Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl
-
Test compounds (potential inhibitors)
-
DMSO (for dissolving substrate and compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the substrate stock solution in ECE-1 Assay Buffer to the desired final concentration (e.g., 10 µM). Protect from light.
-
Prepare a stock solution of ECE-1 in ECE-1 Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute in ECE-1 Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of ECE-1 Assay Buffer to all wells.
-
Add 10 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the ECE-1 enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of ECE-1 Assay Buffer to the "no enzyme" control wells.
-
Mix gently and pre-incubate for 10-15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the diluted substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 320-340 nm, Emission: 405-420 nm) every 1-2 minutes for 30-60 minutes.
-
Protocol for ACE Inhibitor Screening
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
This compound (Substrate)
-
Recombinant human ACE
-
ACE Assay Buffer: 100 mM Tris-HCl, pH 8.3, 300 mM NaCl, 10 µM ZnCl₂
-
Test compounds (potential inhibitors)
-
DMSO (for dissolving substrate and compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the substrate stock solution in ACE Assay Buffer to the desired final concentration (e.g., 10-20 µM). Protect from light.
-
Prepare a stock solution of ACE in ACE Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute in ACE Assay Buffer. Maintain a consistent final DMSO concentration (≤1%).
-
-
Assay Setup:
-
Add 50 µL of ACE Assay Buffer to all wells.
-
Add 10 µL of the diluted test compound or vehicle to the respective wells.
-
Add 20 µL of the ACE enzyme solution to all wells except the "no enzyme" control wells. To these, add 20 µL of ACE Assay Buffer.
-
Mix and pre-incubate for 10-15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 20 µL of the diluted substrate solution to each well.
-
Immediately begin kinetic measurement of fluorescence (Excitation: 320-340 nm, Emission: 405-420 nm) at 37°C for 30-60 minutes.
-
Data Analysis
The raw data from the fluorescence plate reader will be in Relative Fluorescence Units (RFU). The initial reaction velocity (V₀) is determined from the linear portion of the fluorescence versus time plot.
1. Calculation of Percent Inhibition:
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)] * 100
Where:
-
V₀_inhibitor is the initial velocity in the presence of the test compound.
-
V₀_no_enzyme is the initial velocity of the "no enzyme" control (background).
-
V₀_vehicle is the initial velocity in the presence of the vehicle control (e.g., DMSO).
2. Determination of IC₅₀:
The IC₅₀ value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
Conclusion
This compound is a versatile and highly sensitive fluorogenic substrate for the study of proteases such as ECE-1 and potentially ACE. Its FRET-based mechanism allows for a continuous, real-time assay format that is amenable to high-throughput screening of potential inhibitors. The protocols and data analysis guidelines provided here offer a solid foundation for researchers to incorporate this valuable tool into their drug discovery programs. As with any assay, optimization of specific parameters is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for Continuous Enzyme Kinetic Assays Using Mca-(Ala7,Lys(Dnp)9)-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of the Assay
The continuous enzyme kinetic assay utilizing the substrate Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a robust method for studying the activity of several key metalloproteases, including Angiotensin-Converting Enzyme (ACE), Neprilysin (NEP), and Endothelin-Converting Enzyme-1 (ECE-1). This substrate is a modified form of bradykinin (B550075) with the sequence Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The peptide incorporates two critical modifications: a fluorescent donor group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp moieties (typically within 10-100 Å) allows for the non-radiative transfer of energy from the excited Mca donor to the Dnp quencher. This process effectively quenches the fluorescence of the Mca group.
Upon enzymatic cleavage of the peptide backbone at a site between the Mca and Dnp groups, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant, measurable increase in the fluorescence of the Mca group. The rate of this fluorescence increase is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements. This method is highly sensitive and suitable for high-throughput screening of enzyme inhibitors.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Kₘ) and maximal velocity (Vₘₐₓ) for enzymes like ACE, NEP, and ECE-1.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.
-
Drug Development: Characterization of the potency and mechanism of action of new drug candidates by determining IC₅₀ and Kᵢ values.
Materials and Reagents
-
Substrate: this compound (Mca-RPPGFSAFK(Dnp)-OH)
-
Enzymes: Recombinant human ACE, Neprilysin (NEP), or ECE-1
-
Inhibitors: Captopril (for ACE), Phosphoramidon (for NEP/ECE-1)
-
Buffer Components: MES, Tris-HCl, NaCl, ZnCl₂, Triton X-100, or Brij-35
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and inhibitors
-
Hardware: Fluorescence microplate reader, black 96-well microplates (flat bottom), standard laboratory pipettes and consumables.
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. For example, dissolve 1 mg (MW ≈ 1388.5 g/mol ) in 72 µL of DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in an appropriate buffer (e.g., 50% glycerol (B35011) for stability) and store at -20°C or -80°C as recommended by the supplier.
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve inhibitors (Captopril, Phosphoramidon) in DMSO or water, depending on solubility. Store in aliquots at -20°C.
-
Assay Buffers:
-
ACE Assay Buffer (pH 6.5): 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% (v/v) Triton X-100.[1]
-
NEP Assay Buffer (pH 7.5): 50 mM Tris-HCl, 100 mM NaCl.
-
ECE-1 Assay Buffer (pH 7.0): 100 mM MES, 100 mM NaCl, 0.1% (w/v) Brij-35.
-
Protocol 1: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol determines the enzyme's affinity for the substrate and its maximum catalytic rate.
-
Prepare Substrate Dilutions: Create a series of substrate dilutions in the appropriate assay buffer, ranging from approximately 0.1 x Kₘ to 10 x Kₘ. (A starting point for concentration ranging could be 1 µM to 50 µM).
-
Set Up the Reaction Plate:
-
Add 50 µL of each substrate dilution to different wells of a black 96-well plate.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Equilibrate the plate to the desired assay temperature (typically 37°C).
-
-
Initiate the Reaction:
-
Prepare a working solution of the enzyme in the pre-warmed assay buffer at a concentration that yields a linear reaction rate for at least 30-60 minutes.
-
Add 50 µL of the enzyme working solution to each well to start the reaction (final volume = 100 µL).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence reader set to the correct temperature.
-
Measure the fluorescence intensity kinetically over time (e.g., every 60 seconds for 30-60 minutes).
-
Wavelengths: Excitation (Ex) at ~328 nm and Emission (Em) at ~393 nm.[2]
-
-
Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time.
-
Determine the initial velocity (V₀) from the slope of the initial linear portion of the curve.
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Protocol 2: Determination of Inhibitor Potency (IC₅₀/Kᵢ)
This protocol measures the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor in the assay buffer.
-
Set Up the Reaction Plate:
-
Add 25 µL of each inhibitor dilution to different wells.
-
Include a "no inhibitor" control (enzyme activity without inhibition) and a "no enzyme" control (background).
-
Add 25 µL of the enzyme working solution to the inhibitor and "no inhibitor" wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Prepare a substrate solution in pre-warmed assay buffer at a concentration equal to the Kₘ value (determined in Protocol 4.2).
-
Add 50 µL of the substrate solution to all wells to start the reaction (final volume = 100 µL).
-
-
Measure Fluorescence: Monitor fluorescence kinetically as described in step 4.4 of the previous protocol.
-
Data Analysis:
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize representative kinetic and inhibition constants for relevant enzymes. Note that values can vary based on specific assay conditions (pH, temperature, buffer composition).
Table 1: Enzyme Kinetic Parameters with this compound
| Enzyme | Kₘ (µM) | Source |
| ACE2 | 10.2 | [3] |
| ECE-1 | 1.8 | |
| Neprilysin (NEP) | 13 |
Note: Data for ACE and specific conditions for NEP and ECE-1 were not available in the searched literature. The value for ACE2 is provided as a reference for a related metalloprotease. The values for ECE-1 and NEP are from historical literature and should be determined empirically under specific experimental conditions.
Table 2: Inhibitor Constants (IC₅₀ / Kᵢ)
| Enzyme | Inhibitor | Substrate Used in Assay | IC₅₀ / Kᵢ | Source |
| ACE | Captopril | Various | ~20-35 nM | [4] |
| NEP | Phosphoramidon | Various | Kᵢ ≈ 2 nM | [5] |
| ECE-1 | Phosphoramidon | Various | IC₅₀ ≈ 0.68 µM | [5] |
Note: These inhibitor constants were determined using various substrates and serve as reference values. For highest accuracy, they should be determined using this compound under the specific assay conditions being used.
References
- 1. Mca-RPPGFSAFK(Dnp)-OH Fluorogenic Peptide Substrate ES005: R&D Systems [rndsystems.com]
- 2. Enzo Life Sciences Mca-RPPGFSAFK(Dnp) (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoramidon - Focus Biomolecules [mayflowerbio.com]
Application Notes and Protocols: Mca-(Ala7,Lys(Dnp)9)-Bradykinin for In Vitro Enzyme Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a highly sensitive, internally quenched fluorescent peptide substrate widely utilized for the in vitro profiling of various peptidases. This synthetic peptide, derived from bradykinin, incorporates a 7-methoxycoumarin-4-yl)acetyl (Mca) group as a fluorophore and a 2,4-dinitrophenyl (Dnp) group as a quencher. The principle of its application lies in Fluorescence Resonance Energy Transfer (FRET), where the close proximity of the Mca and Dnp groups results in the quenching of Mca's fluorescence.[1] Enzymatic cleavage of the peptide backbone separates the fluorophore and the quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2] This substrate is particularly valuable for studying enzymes involved in the renin-angiotensin and kinin-kallikrein systems, as well as various matrix metalloproteinases and cathepsins. Its utility extends to high-throughput screening for enzyme inhibitors and detailed kinetic analysis of enzyme activity.[3][4]
Substrate Specifications
| Property | Value |
| Full Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH |
| Molecular Formula | C66H81N15O19 |
| Molecular Weight | 1388.44 g/mol [5] |
| Excitation Wavelength | ~328 nm[4] |
| Emission Wavelength | ~393 - 420 nm[4] |
| Purity | Typically ≥95% (HPLC)[2] |
| Solubility | Soluble in DMSO[4] |
| Storage | Store at -20°C, protected from light[4] |
Enzyme Specificity and Kinetic Data
This compound is a versatile substrate cleaved by a range of endopeptidases. While it is a highly sensitive substrate for Endothelin-Converting Enzyme-1 (ECE-1), it is also readily hydrolyzed by other metalloproteinases and serine proteases.[6][7] The primary cleavage site for ECE-1 is between Alanine and Phenylalanine.[2] Below is a summary of enzymes known to cleave this substrate and available kinetic parameters.
| Enzyme | Common Abbreviation | Typical Source | Cleavage Site | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency vs. ECE-1 |
| Endothelin-Converting Enzyme-1 | ECE-1 | Recombinant Human | Ala-Phe[2] | 10.2[8] | Data not available | Data not available | 1 |
| Neprilysin | NEP | Recombinant Human | Data not available | Data not available | Data not available | Data not available | ~0.1[7] |
| Angiotensin-Converting Enzyme | ACE | Recombinant Human | Data not available | Data not available | Data not available | Data not available | Data not available |
| Matrix Metalloproteinase-2 | MMP-2 | Recombinant Human | Data not available | Data not available | Data not available | Data not available | Data not available |
| Matrix Metalloproteinase-9 | MMP-9 | Recombinant Human | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cathepsin A | CTSA | Recombinant Human | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cathepsin X/Z | CTSX/Z | Recombinant Human | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data presented here is for comparative purposes. Further empirical determination is recommended for specific experimental setups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Enzymatic cleavage of this compound separates the Mca fluorophore from the Dnp quencher, resulting in increased fluorescence.
Caption: General workflow for in vitro enzyme profiling and inhibitor screening using this compound.
Experimental Protocols
General In Vitro Enzyme Profiling Assay
This protocol provides a general framework for determining the activity of a purified enzyme or an enzyme in a biological sample.
a. Reagent Preparation:
-
Assay Buffer: The optimal buffer will vary depending on the enzyme being studied. Below are some suggested starting points. Prepare all buffers with high-purity water and filter through a 0.22 µm filter.
-
For ECE-1 and Neprilysin (Neutral Metalloproteinases): 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl₂.
-
For ACE (Dipeptidyl Carboxypeptidase): 100 mM HEPES, pH 8.0, containing 300 mM NaCl and 10 µM ZnCl₂.
-
For MMPs (Matrix Metalloproteinases): 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, and 0.01% (v/v) Brij-35.
-
For Cathepsin A (Serine Carboxypeptidase): 50 mM Sodium Acetate, pH 5.5, containing 100 mM NaCl and 1 mM DTT.
-
-
Enzyme Solution: Dilute the purified enzyme or biological sample to the desired concentration in the appropriate assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Substrate Stock Solution: Prepare a 1-10 mM stock solution of this compound in 100% DMSO. Store aliquots at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the appropriate assay buffer to a final concentration that is typically 2-10 times the Km value of the enzyme, if known. If the Km is unknown, a starting concentration of 10-20 µM is recommended.
b. Assay Procedure:
-
Set up a 96-well black microplate suitable for fluorescence measurements.
-
To each well, add the appropriate volume of assay buffer.
-
Add the enzyme solution to each well, except for the "no enzyme" control wells.
-
If applicable, add a vehicle control (e.g., DMSO) to the corresponding wells.
-
Pre-incubate the plate at the desired temperature (typically 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~328 nm and an emission wavelength of ~393-420 nm.
c. Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) versus time (minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the V₀ of the "no enzyme" control from the V₀ of the enzyme-containing samples to obtain the net enzymatic rate.
-
Enzyme activity can be expressed as RFU/min or converted to moles of substrate cleaved per unit time using a standard curve of the free Mca fluorophore.
Enzyme Inhibition Assay
This protocol is designed to determine the potency of an inhibitor (e.g., IC₅₀ value).
a. Reagent Preparation:
-
Prepare the assay buffer, enzyme solution, and substrate solution as described in the general profiling protocol.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.
b. Assay Procedure:
-
Follow steps 1 and 2 of the general profiling protocol.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the assay temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the working substrate solution.
-
Measure the fluorescence intensity kinetically as described previously.
c. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration as described above.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Conclusion
This compound is a robust and versatile tool for the in vitro characterization of a variety of peptidases. Its high sensitivity and compatibility with high-throughput formats make it an invaluable substrate for basic research, enzyme profiling, and drug discovery applications. The protocols provided here serve as a comprehensive guide for the effective utilization of this fluorogenic peptide substrate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SensoLyte® 520 MMP Substrate Sampler Kit Fluorimetric - 1 kit, FRET Protease activity, 1 kit | Labscoop [labscoop.com]
- 4. Enzo Life Sciences Mca-RPPGFSAFK(Dnp) (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Mca-(ala7, lys(dnp)9)-bradykinin peptide [novoprolabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Mca-(Ala7,Lys(Dnp)9)-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a sensitive fluorogenic substrate for a variety of metalloproteinases, most notably Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3][4] This modified bradykinin (B550075) analog incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence through Förster Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence intensity. This property makes it an invaluable tool for the continuous monitoring of enzyme activity in real-time, and it is particularly well-suited for high-throughput screening (HTS) of potential enzyme inhibitors in drug discovery.
Principle of the Assay
The cell-based assay utilizing this compound is founded on the principle of FRET. The substrate, with the full sequence Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, is introduced to cells or cell lysates containing ACE. ACE cleaves the peptide backbone, separating the Mca group from the Dnp group. This disruption of FRET results in a significant increase in the fluorescence emission of the Mca group when excited at its optimal wavelength. The rate of this fluorescence increase is directly proportional to the ACE activity. In the presence of an ACE inhibitor, the enzymatic cleavage is reduced or prevented, resulting in a lower rate of fluorescence increase.
Data Presentation
Physicochemical Properties and Spectral Data
| Property | Value | Reference |
| Full Sequence | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | [5] |
| Molecular Formula | C66H81N15O19 | [6] |
| Molecular Weight | 1388.44 g/mol | [6] |
| Excitation Wavelength (λex) | 320-340 nm | [5] |
| Emission Wavelength (λem) | 393-420 nm | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store lyophilized peptide at -20°C. Stock solutions can be stored at -20°C for up to 3 months. Protect from light. | [5] |
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Reference |
| ACE2 | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | 10.2 | [5] |
Note: This Km value is for ACE2 and is provided for reference. The kinetic parameters for ACE1 may differ.
IC50 Values of Common ACE Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides IC50 values for well-known ACE inhibitors. It is important to note that these values were determined using various fluorogenic and synthetic substrates, and direct comparison of potencies should be made using the same substrate and assay conditions.
| Inhibitor | Substrate Used | IC50 (nM) | Reference |
| Captopril (B1668294) | Synthetic Substrates (FAPGG, HHL) | 1.79 - 15.1 | [7] |
| Captopril | HHL | ~20 | [8] |
| Lisinopril (B193118) | sACE-1 | 1.9 | [9] |
| Lisinopril-tryptophan | Abz-FRKP(Dnp)P-OH | 38.5 | [10][11] |
Experimental Protocols
Cell-Based ACE Inhibition Assay Using Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes a method for determining the inhibitory activity of test compounds on endogenous ACE in a physiologically relevant cell model. HUVECs are a well-established model for studying endothelial cell biology and are known to express ACE.
Materials and Reagents:
-
This compound (lyophilized powder)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
DMSO (for dissolving substrate and inhibitors)
-
Known ACE inhibitor (e.g., Captopril or Lisinopril) as a positive control
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Protocol:
1. Preparation of Reagents:
-
Substrate Stock Solution (1 mM): Dissolve the lyophilized this compound in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution (10 µM): On the day of the assay, dilute the 1 mM stock solution in Assay Buffer to a final concentration of 10 µM.
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the test compounds and the positive control inhibitor in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Serial Dilutions of Inhibitors: Prepare a series of dilutions of the test compounds and the positive control in Assay Buffer.
2. Cell Culture and Seeding:
-
Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, use HUVECs at a low passage number (e.g., passage 3-6) to ensure robust ACE expression.
-
When cells reach 80-90% confluency, wash with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh growth medium and seed them into a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 48-72 hours to allow the cells to form a confluent monolayer.
3. Preparation of Cell Lysate:
-
After incubation, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 150 µL of ice-cold PBS.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 15-30 minutes with gentle shaking.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to fresh tubes. The lysate can be used immediately or stored at -80°C.
4. ACE Activity and Inhibition Assay:
-
To the wells of a new black 96-well plate, add 40 µL of cell lysate per well.
-
Add 10 µL of the serially diluted test compounds or the positive control inhibitor to the respective wells. For the "no inhibitor" control, add 10 µL of Assay Buffer.
-
Include a "no enzyme" control by adding 40 µL of Lysis Buffer instead of cell lysate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 10 µM working substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~330 nm and an emission wavelength of ~410 nm.
5. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: The Renin-Angiotensin-Bradykinin System and the role of ACE.
Caption: Experimental workflow for the cell-based ACE inhibition assay.
Caption: Simplified signaling pathway of the Bradykinin B2 receptor.
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. MCA-ARG-PRO-PRO-GLY-PHE-SER-ALA-PHE-LYS(DNP)-OH | 323577-36-2 [chemicalbook.com]
- 4. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Mca-(ala7, lys(dnp)9)-bradykinin peptide [novoprolabs.com]
- 7. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetic evaluation of lisinopril-tryptophan, a novel C-domain ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-(Ala7,Lys(Dnp)9)-Bradykinin trifluoroacetate (B77799) salt is a valuable tool in pharmacological research and drug development, particularly in studies related to cardiovascular function and inflammatory processes. This modified bradykinin (B550075) analog is a highly sensitive fluorogenic substrate for endothelin-converting enzyme-1 (ECE-1), an important therapeutic target.[1][2][3] The peptide incorporates a fluorescent group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage by ECE-1, the fluorophore and quencher are separated, resulting in a significant increase in fluorescence, which allows for the sensitive measurement of enzyme activity. While it can also be hydrolyzed by neprilysin, it is cleaved approximately 10-fold more efficiently by ECE-1, providing a degree of selectivity.[1]
Bradykinin itself is a potent inflammatory mediator that exerts its effects through the activation of B1 and B2 receptors, both of which are G protein-coupled receptors.[4][5] The bradykinin signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, vasodilation, and vascular permeability.[4][6][7][8][9]
This document provides detailed application notes and protocols for the preparation and use of this compound trifluoroacetate salt.
Physicochemical and Purity Data
The following table summarizes the key physicochemical properties and typical purity data for commercially available this compound trifluoroacetate salt.
| Parameter | Value | Reference |
| Molecular Formula | C66H81N15O19 (free base) | [10] |
| Molecular Weight | 1388.44 g/mol (free base) | [10] |
| Purity (by HPLC) | >95% | [10] |
| Source | Synthetic | [10] |
| Form | Lyophilized Powder | [10] |
| Storage | -20°C to -80°C | [1][10] |
| CAS Number | 323577-36-2 (free base) | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound
While a specific, detailed synthesis protocol for this exact molecule is not publicly available, a general method based on standard Fmoc-based solid-phase peptide synthesis (SPPS) can be employed. This protocol outlines the general steps for synthesizing bradykinin analogs.[11][12][13][14][15]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Lys(Dnp)-OH and Fmoc-Ala-OH)
-
Rink Amide resin
-
(7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents (DMF, DCM, Ether)
-
HPLC system for purification
-
Mass spectrometer for characterization
Workflow Diagram:
Caption: General workflow for the solid-phase peptide synthesis of this compound.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Lys(Dnp)-OH to the resin using a suitable coupling agent.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Phe, Ala, Ser, Phe, Gly, Pro, Pro, Arg) with intermittent deprotection steps.
-
Mca Labeling: After the final Fmoc deprotection of the N-terminal Arginine, couple (7-Methoxycoumarin-4-yl)acetic acid to the N-terminus.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain the trifluoroacetate salt.
Protocol 2: ECE-1 Enzymatic Assay
This protocol describes a typical enzymatic assay using this compound to measure ECE-1 activity.
Materials:
-
This compound trifluoroacetate salt
-
Recombinant human ECE-1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)
-
ECE-1 inhibitor (e.g., phosphoramidon) for control experiments
Workflow Diagram:
Caption: Experimental workflow for an ECE-1 enzymatic assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in the assay buffer.
-
Prepare a solution of ECE-1 in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the substrate solution.
-
Include control wells:
-
No enzyme control: Substrate in assay buffer.
-
Inhibitor control: Substrate and ECE-1 inhibitor in assay buffer.
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding the ECE-1 solution to the appropriate wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular time intervals using a microplate reader with excitation at approximately 328 nm and emission at approximately 393 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial velocity of the reaction is proportional to the slope of the linear portion of the curve.
-
Compare the activity in the presence and absence of inhibitors to determine their potency.
-
Signaling Pathway
Bradykinin B2 Receptor Signaling Pathway
Bradykinin primarily signals through the B2 receptor, a G protein-coupled receptor (GPCR). Activation of the B2 receptor initiates a cascade of intracellular events that contribute to inflammation and pain.[4][16]
Caption: Simplified Bradykinin B2 receptor signaling pathway leading to inflammation and pain.
This pathway highlights the activation of the Gq protein, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors contribute to the synthesis of inflammatory mediators like prostaglandins (B1171923) and the sensitization of nociceptors, resulting in pain.[16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Mca-(ala7, lys(dnp)9)-bradykinin - 搜索结果 | AbMole [abmole.cn]
- 4. researchgate.net [researchgate.net]
- 5. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dibutyryl.com [dibutyryl.com]
- 7. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin: Significance and symbolism [wisdomlib.org]
- 9. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mca-(ala7, lys(dnp)9)-bradykinin peptide [novoprolabs.com]
- 11. Solid Phase Peptide Synthesis of Some Analogs of Bradykinin Hormone Using Microwave Energy Application (part II) [ejchem.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Some Analogs of Bradykinin Hormone Using Modified Solid Phase Peptide Synthesis and Microwave Technique (Part 1) [ejchem.journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Mca-(Ala7,Lys(Dnp)9)-Bradykinin in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In cardiovascular research, the intricate balance between vasoconstrictor and vasodilator systems is of paramount importance. Key players in this regulation include the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System (KKS), along with the Endothelin (ET) system. While the user's interest was in Mca-(Ala7,Lys(Dnp)9)-Bradykinin for Angiotensin-Converting Enzyme (ACE) research, it is crucial to clarify that this fluorogenic substrate is primarily designed for and is highly sensitive to Endothelin-Converting Enzyme-1 (ECE-1) .[1][2][3][4][5] ECE-1 is a key enzyme in the biosynthesis of the potent vasoconstrictor Endothelin-1 (ET-1).[3] Given that ECE-1 can also hydrolyze bradykinin, studying its activity provides valuable insights into cardiovascular homeostasis and pathology.
These application notes will therefore focus on the primary application of this compound in the study of ECE-1, a significant area of cardiovascular research. For completeness and to address the initial interest in ACE, we will also provide a detailed protocol for a standard fluorometric ACE activity assay using a well-established substrate.
Section 1: Endothelin-Converting Enzyme-1 (ECE-1) in Cardiovascular Research
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[6][7] ECE-1 catalyzes the final step in ET-1 production, converting the inactive precursor big ET-1 into the biologically active ET-1.[3] Consequently, ECE-1 represents a critical regulatory point in the endothelin system and a potential therapeutic target.[7] Furthermore, ECE-1 can hydrolyze bradykinin, a potent vasodilator, suggesting a broader role in regulating vascular tone and inflammation.
This compound: A Fluorogenic Substrate for ECE-1
This compound is an internally quenched fluorescent substrate designed for the sensitive detection of ECE-1 activity. The peptide incorporates a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group.[1][4] In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage by ECE-1, the Mca-containing fragment is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time. This substrate is also hydrolyzed by neprilysin, but with a reported 10-fold lower efficiency, making it relatively selective for ECE-1.[4]
ECE-1 Signaling Pathway
The product of ECE-1 activity, Endothelin-1, exerts its effects by binding to two G protein-coupled receptors, ET-A and ET-B.[2][6] Activation of these receptors on vascular smooth muscle cells leads to vasoconstriction, while activation of ET-B receptors on endothelial cells can stimulate the production of vasodilators like nitric oxide.[3]
Experimental Protocol: ECE-1 Activity Assay
This protocol provides a general framework for measuring ECE-1 activity using this compound. Optimal conditions may vary depending on the enzyme source and purity.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human ECE-1
-
ECE-1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phosphoramidon (B1677721) (ECE-1 inhibitor, for control experiments)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Protect from light.
-
Dilute the ECE-1 enzyme in cold ECE-1 Assay Buffer to the desired concentration.
-
Prepare working solutions of the substrate by diluting the stock in ECE-1 Assay Buffer to the final desired concentrations.
-
-
Assay Setup:
-
Add 50 µL of ECE-1 Assay Buffer to all wells.
-
For inhibitor controls, add 10 µL of phosphoramidon solution.
-
Add 20 µL of diluted ECE-1 enzyme to the sample wells.
-
Add 20 µL of ECE-1 Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the this compound working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader, pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time curve.
-
For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
ECE-1 Assay Experimental Workflow
Quantitative Data for ECE-1 Substrates
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Mca-YVADAPK(Dnp)-OH | ACE2 | ~13 | ~2.7 | ~2.1 x 10⁵ |
| Mca-APK(Dnp)-OH | ACE2 | 44.43 | - | - |
Note: Data for ACE2 substrates are provided for comparative purposes as specific kinetic data for this compound with ECE-1 were not found in the provided search results.
Section 2: Angiotensin-Converting Enzyme (ACE) in Cardiovascular Research
ACE is a central enzyme in the Renin-Angiotensin System (RAS), where it cleaves angiotensin I to the potent vasoconstrictor angiotensin II. It also plays a crucial role in the Kallikrein-Kinin System (KKS) by inactivating the vasodilator bradykinin. This dual function makes ACE a prime target for cardiovascular drugs, particularly ACE inhibitors.
Interplay of the Renin-Angiotensin and Kallikrein-Kinin Systems
The RAS and KKS have opposing effects on blood pressure and vascular tone. ACE links these two systems by producing a vasoconstrictor (angiotensin II) and degrading a vasodilator (bradykinin).
Experimental Protocol: Fluorometric ACE Activity Assay
This protocol details a common method for measuring ACE activity using the fluorogenic substrate o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (Abz-Gly-Phe(NO2)-Pro).[8][9][10]
Materials:
-
Abz-Gly-Phe(NO2)-Pro (ACE substrate)
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Assay Buffer: 0.15 M Tris-HCl buffer (pH 8.3) containing 1.125 M NaCl.[9][10]
-
Enzyme Buffer: 0.15 M Tris-HCl buffer (pH 8.3) containing 0.1 mM ZnCl2.[9][10]
-
Captopril (ACE inhibitor for control experiments)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~420 nm)[9]
Procedure:
-
Reagent Preparation:
-
Prepare a 1 U/mL ACE stock solution in 50% glycerol (B35011) and store at -20°C.[9][10]
-
Prepare a working solution of ACE by diluting the stock solution in Enzyme Buffer.
-
Dissolve the Abz-Gly-Phe(NO2)-Pro substrate in the Assay Buffer.[9][10]
-
-
Assay Setup (per well):
-
Add 40 µL of ultrapure water to blank wells.
-
Add 40 µL of the sample or control (e.g., Captopril) to the respective wells.
-
Add 40 µL of the ACE working solution to the sample and control wells.
-
Bring the total volume in each well to 80 µL with ultrapure water if necessary.
-
-
Initiate Reaction:
-
Add 160 µL of the substrate solution to all wells.[9]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of ACE inhibition for samples containing inhibitors.
-
For IC50 determination, use a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.
-
ACE Assay Experimental Workflow
Quantitative Data for Fluorogenic ACE Substrates
The following table summarizes kinetic parameters for various fluorogenic ACE substrates.
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Abz-GFSPFFQ-EDDnp | Guinea Pig Plasma ACE | 2.6 | 13.5 | 5.2 x 10⁶ |
| Abz-GFSPFRA-EDDnp | Guinea Pig Plasma ACE | 14 | 15.4 | 1.1 x 10⁶ |
| Mca-RPPGFSAFK(Dnp)-OH | Recombinant Human ACE | ~10 | - | - |
| Abz-Gly-Phe(NO2)-Pro | Rabbit Lung ACE | ~25 | - | - |
Data compiled from various sources. Kinetic parameters can vary with assay conditions.
Conclusion
This compound is a valuable tool for investigating the role of ECE-1 in cardiovascular physiology and disease. Its high sensitivity allows for the detailed characterization of ECE-1 activity and the screening of potential inhibitors. While not a primary substrate for ACE, understanding its application in the context of the endothelin system provides a complementary perspective on the complex interplay of vasoactive peptides in cardiovascular health. For researchers focused on the Renin-Angiotensin System, established fluorometric assays using substrates like Abz-Gly-Phe(NO2)-Pro offer robust methods for quantifying ACE activity and evaluating the efficacy of ACE inhibitors. The protocols and data presented herein provide a comprehensive guide for utilizing these powerful tools in cardiovascular research.
References
- 1. Endothelin-1-dependent signaling pathways in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Physiology | Endothelin [cvphysiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Endothelin-1 signaling in vascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. ACE-inhibitory activity assay: IC50 [protocols.io]
Application of FRET Substrates in Protease Activity Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique widely employed for studying molecular interactions, including enzyme activity. In the context of protease biology, FRET-based assays provide a sensitive and continuous method for measuring protease activity, making them invaluable tools for basic research, drug discovery, and diagnostics. This document provides a detailed overview of the principles of FRET-based protease assays, comprehensive experimental protocols, and quantitative data to guide researchers in applying this technology.
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. They are involved in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases, including cancer, infectious diseases, and inflammatory disorders. Consequently, proteases are significant targets for therapeutic intervention. FRET-based assays are particularly well-suited for high-throughput screening (HTS) of protease inhibitors, a critical step in drug development.[1][2][3][4]
The fundamental principle of a FRET-based protease assay lies in the use of a synthetic peptide substrate that contains a specific cleavage site for the protease of interest. This peptide is flanked by a FRET donor-acceptor pair.[5][6] When the substrate is intact, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient energy transfer from the excited donor to the acceptor.[7][8] This results in quenching of the donor's fluorescence and emission from the acceptor (if it is also a fluorophore). Upon cleavage of the peptide by the protease, the donor and acceptor are separated, disrupting FRET.[5][9] This leads to an increase in the donor's fluorescence emission and a decrease in the acceptor's emission, providing a direct measure of protease activity.[5][6]
Principle of FRET-Based Protease Assays
The core of a FRET-based protease assay is a specifically designed substrate. This substrate is typically a short peptide sequence recognized and cleaved by the target protease. The peptide is chemically modified to include a fluorescent donor molecule and an acceptor molecule. The acceptor can be another fluorophore or a non-fluorescent quencher.
-
Intact Substrate: When the peptide substrate is intact, the donor and acceptor are held in close proximity. Upon excitation of the donor fluorophore at its specific wavelength, the energy is non-radiatively transferred to the acceptor molecule. This energy transfer quenches the donor's fluorescence. If the acceptor is also a fluorophore, it will then emit light at its characteristic longer wavelength.
-
Cleaved Substrate: When a protease recognizes and cleaves the peptide sequence, the donor and acceptor are separated. This separation prevents FRET from occurring. Consequently, upon excitation, the donor's fluorescence is no longer quenched, leading to a significant increase in its fluorescence intensity. If a fluorescent acceptor was used, its emission, which was dependent on FRET, will decrease.
The change in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and thus, the activity of the protease.
Applications in Research and Drug Development
FRET-based protease assays are versatile and have a broad range of applications:
-
Enzyme Kinetics: Determination of key kinetic parameters such as Kcat and KM.[10][11]
-
High-Throughput Screening (HTS): Rapid screening of large compound libraries to identify potential protease inhibitors.[1][2][4][12]
-
Inhibitor Characterization: Determination of inhibitor potency (e.g., IC50 values) and mechanism of action.[3][13]
-
Diagnostics: Detection of protease biomarkers associated with specific diseases.
-
Cellular Imaging: Genetically encoded FRET-based biosensors can be used to monitor protease activity in living cells.[14]
Experimental Protocols
General Workflow for a FRET-Based Protease Assay
Detailed Protocol for a 96-Well Plate Assay
This protocol provides a general framework that can be adapted for specific proteases and FRET substrates.
Materials:
-
Purified protease of interest
-
FRET peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like salts, detergents, and reducing agents)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates (low fluorescence background)
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at the appropriate temperature. The buffer composition should be optimized for the specific protease being studied.[2]
-
Prepare a concentrated stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and store it protected from light.
-
Prepare a working solution of the FRET substrate by diluting the stock solution in the assay buffer to the desired final concentration.
-
Prepare a concentrated stock solution of the protease in a suitable buffer and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the protease and prepare a working solution by diluting it in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
Design the plate layout, including wells for controls (no enzyme, no inhibitor), vehicle control (enzyme + solvent), and different concentrations of the test compounds.
-
Add the assay buffer to all wells.
-
Add the test compounds or vehicle to the appropriate wells.
-
Add the protease working solution to all wells except the "no enzyme" control.
-
-
Pre-incubation (Optional):
-
If studying time-dependent inhibition, pre-incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitors to bind to the protease before adding the substrate.[3]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells. It is recommended to use a multichannel pipette for simultaneous addition to minimize timing variations.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Set the reader to the appropriate excitation and emission wavelengths for the FRET pair being used.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 30-60 minutes). The measurement should be in the linear range of the reaction.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Data Presentation
Quantitative data from FRET-based protease assays are crucial for comparing the efficacy of different inhibitors and for characterizing enzyme kinetics.
Table 1: Example Inhibitor Potency Data for SARS-CoV-2 3CL Protease
| Compound | Ki (µM) | IC50 (µM) | Inhibition Mode | Reference |
| Hexachlorophene | 4 | - | Competitive | [3] |
| Triclosan | - | ~40 | - | [3] |
| Nelfinavir | - | ~40 | - | [3] |
| Hexachlorophene Analogue 1 | - | 7.6 | - | [3] |
| Hexachlorophene Analogue 2 | - | 84.5 | - | [3] |
Table 2: Kinetic Parameters of SENP1 Protease Determined by FRET Assay
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| pre-SUMO1 | - | - | 3.2 x 10⁷ | [11] |
| pre-SUMO1 (CFP/YFP) | - | - | 3.8 x 10⁷ | [10] |
| pre-SUMO3 (CFP/YFP) | - | - | 5.95 x 10⁵ | [10] |
Signaling Pathway Example: Caspase Activation in Apoptosis
Proteases, such as caspases, play a critical role in signaling pathways like apoptosis. FRET biosensors can be employed to monitor the activity of specific caspases within this pathway in living cells.
Conclusion
FRET-based assays represent a robust, sensitive, and high-throughput method for the measurement of protease activity. Their adaptability makes them suitable for a wide array of applications, from fundamental enzyme characterization to large-scale drug screening campaigns. By understanding the core principles and following well-defined protocols, researchers can effectively leverage this technology to advance our understanding of protease function and accelerate the development of novel therapeutics.
References
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 6. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mca-(Ala7,Lys(Dnp)9)-Bradykinin Fluorescence Quenching Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mca-(Ala7,Lys(Dnp)9)-Bradykinin fluorogenic substrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound fluorescence assay?
A1: The assay is based on the principle of Förster Resonance Energy Transfer (FRET). This compound is a peptide substrate containing a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher acceptor, 2,4-Dinitrophenyl (Dnp).[1] In the intact peptide, the close proximity of Mca and Dnp (typically within 10-100 Å) allows for non-radiative energy transfer from the excited Mca to the Dnp moiety, which dissipates the energy as heat.[1] This effectively quenches the fluorescence of Mca.[1] When a protease, such as endothelin-converting enzyme-1 (ECE-1), cleaves the peptide bond between the Mca and Dnp groups, they are separated, disrupting FRET and leading to a significant increase in the fluorescence of Mca.[1][2][3] This increase in fluorescence is directly proportional to the enzymatic activity.
Q2: What are the key spectral properties of the Mca-Dnp FRET pair?
A2: The successful design and interpretation of assays using this compound rely on understanding the photophysical properties of the Mca-Dnp pair. The emission spectrum of the Mca donor must overlap with the absorption spectrum of the Dnp quencher for efficient FRET to occur.[1][4]
Q3: How should I store and handle this compound?
A3: The peptide is typically delivered in lyophilized form and should be stored in a freezer at or below -20°C.[5] For long-term storage (up to 6 months), -80°C is recommended.[2] The stock solution should be stored sealed, protected from light, and under nitrogen.[2] It is advisable to prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[6]
Q4: What is the significance of the trifluoroacetate (B77799) (TFA) salt form of the peptide?
A4: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can be present as a counterion.[5] The presence of TFA can affect the net weight of the peptide and generally enhances its solubility in aqueous solutions.[5] For most in vitro assays, the residual TFA levels do not interfere with the experiment.[5]
Data Presentation
Table 1: Photophysical Properties of the Mca Donor and Dnp Quencher
| Moiety | Type | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (ΦF) |
| Mca | Fluorophore | ~325 nm[1][7] | ~392 nm[1][7] | ~14,500 M⁻¹cm⁻¹ at 325 nm[1] | ~0.49[1] |
| Dnp | Quencher | ~363 nm (with a shoulder at ~410 nm)[1] | Non-fluorescent | - | - |
Table 2: FRET Characteristics of the Mca-Dnp Pair
| Parameter | Value | Description |
| Förster Distance (R₀) | ~36.5 Å[4] | The distance at which FRET efficiency is 50%. This value indicates a good working distance for typical peptide substrates.[1][4] |
| Spectral Overlap | Good | The emission spectrum of Mca significantly overlaps with the absorption spectrum of Dnp, which is a prerequisite for efficient FRET.[1][4] |
| Quantum Yield of Quenched Substrate (ΦF) | ~0.00504[4] | The fluorescence quantum yield of the intact Mca-Dnp substrate is negligible, indicating efficient quenching. |
Experimental Protocols
Protocol 1: General Protease Activity Assay using this compound
This protocol outlines a general procedure for measuring protease activity in a 96- or 384-well plate format.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer that is optimal for the specific protease being studied.
- Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The final concentration will depend on the enzyme's activity.
- Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer. Protect the solution from light.
- Inhibitor/Test Compound Solution (Optional): Prepare a stock solution of the inhibitor or test compound in a suitable solvent.
2. Assay Procedure (96-well plate):
- Add 40 µL of the substrate solution to each well.
- Add 5 µL of the inhibitor/test compound solution or vehicle control to the appropriate wells.
- To initiate the reaction, add 5 µL of the enzyme solution to each well, except for the "No Enzyme" control wells, to which 5 µL of assay buffer should be added.
- The final volume in each well should be 50 µL.
3. Fluorescence Measurement:
- Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme.
- Set the excitation wavelength to ~325 nm and the emission wavelength to ~392 nm.
- Record the fluorescence intensity over time. The initial linear portion of the curve represents the initial velocity of the reaction.
4. Data Analysis:
- Plot the fluorescence intensity versus time for each reaction.
- Determine the initial velocity (v₀) from the initial linear slope of the curve.
- For enzyme kinetics studies, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Question: My negative control (no enzyme) wells show high fluorescence readings. What could be the cause?
Answer: High background fluorescence can obscure the signal from enzymatic activity and can be caused by several factors:
-
Substrate Instability: The peptide substrate may be degrading spontaneously.
-
Contaminated Reagents: Protease contamination in your buffer or other reagents can lead to substrate cleavage.
-
Solution: Use high-purity, sterile reagents and filtered pipette tips.
-
-
Autofluorescence: Components in your assay, such as test compounds, may be inherently fluorescent at the Mca excitation and emission wavelengths.
-
Solution: Screen all assay components for intrinsic fluorescence before the main experiment. If a compound is autofluorescent, its signal may need to be subtracted, which could reduce assay sensitivity.[6]
-
Issue 2: No or Low Signal
Question: I am not observing an increase in fluorescence after adding the enzyme. What are the possible reasons?
Answer: A lack of signal suggests a problem with the enzyme's activity or the assay setup:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme has been stored correctly and handle it according to the manufacturer's instructions. Test the enzyme activity with a known positive control if available.
-
-
Incorrect Instrument Settings: The fluorescence plate reader may not be set to the correct excitation and emission wavelengths.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.
-
Solution: Consult the literature for the optimal conditions for your specific protease and adjust the assay buffer and temperature accordingly.
-
Issue 3: Non-Linear or Erratic Results
Question: My fluorescence readings are not increasing linearly over time, or the results are not reproducible. What could be the issue?
Answer: Non-linear or erratic results can be caused by photophysical phenomena or experimental inconsistencies:
-
Inner Filter Effect (IFE): At high substrate or compound concentrations, the excitation or emission light can be absorbed by the components in the well, leading to non-linear fluorescence signals.[6]
-
Solution: Work at lower, optically dilute concentrations of the substrate and other assay components.
-
-
Photobleaching: Excessive exposure to the excitation light can lead to the photochemical destruction of the Mca fluorophore, causing the signal to fade.
-
Solution: Minimize the exposure of the samples to the excitation light by reducing the number of reads or using the lowest necessary excitation intensity.[6]
-
-
Pipetting Inaccuracy: Variations in pipetting volumes can lead to poor reproducibility.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
-
Visualizations
Signaling Pathway: FRET Mechanism of this compound
Caption: FRET mechanism of the this compound substrate.
Experimental Workflow: Protease Activity Assay
Caption: A typical experimental workflow for a protease activity assay.
Logical Relationship: Troubleshooting Guide
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mca-(ala7, lys(dnp)9)-bradykinin peptide [novoprolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
Technical Support Center: ECE-1 Assay Optimization
Welcome to the technical support center for Endothelin-Converting Enzyme-1 (ECE-1) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing substrate concentration and troubleshooting common issues encountered during ECE-1 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration for an ECE-1 assay?
A1: The optimal substrate concentration for an ECE-1 assay is dependent on the specific substrate used and the experimental goals. For routine activity measurements, a substrate concentration of approximately 2-5 times the Michaelis-Menten constant (Km) is recommended to ensure the reaction velocity is near its maximum (Vmax) and less sensitive to minor substrate depletion. For inhibitor screening, using a substrate concentration close to the Km value is often preferred to accurately determine the inhibitor's potency (IC50).
It is highly recommended to experimentally determine the Km for your specific substrate and assay conditions by performing a substrate titration experiment.
Q2: How do I determine the Michaelis-Menten constant (Km) for my ECE-1 substrate?
A2: To determine the Km, you need to measure the initial reaction rate at various substrate concentrations. A typical substrate titration experiment involves preparing a series of substrate dilutions and measuring the ECE-1 activity for each concentration while keeping the enzyme concentration constant. The initial reaction rates are then plotted against the corresponding substrate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax.
Q3: My fluorogenic substrate is dissolved in DMSO. How might this affect my ECE-1 assay?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for fluorogenic substrates. While ECE-1 activity is generally tolerant to low concentrations of DMSO, high concentrations can inhibit enzyme activity. It is crucial to keep the final DMSO concentration in the assay consistent across all wells and as low as possible, typically below 5%. If you suspect DMSO is affecting your results, it is advisable to run a solvent tolerance test by measuring ECE-1 activity in the presence of varying DMSO concentrations.[1][2]
Q4: How should I store my fluorogenic ECE-1 substrate?
A4: Fluorogenic substrates are often light-sensitive and susceptible to degradation. They should be stored at -20°C or lower, protected from light.[3] For daily use, it is best to prepare small aliquots of the substrate stock solution to avoid repeated freeze-thaw cycles. Reconstituted substrate in assay buffer should ideally be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: Low or No ECE-1 Activity Detected
| Possible Cause | Troubleshooting Steps |
| Substrate concentration is too low. | The reaction rate is limited by the availability of the substrate. Increase the substrate concentration in a stepwise manner to see if the signal increases. Ensure you are working at a concentration at or above the Km for routine assays. |
| Substrate has degraded. | Prepare fresh substrate from a new aliquot. Verify the storage conditions of your substrate stock. Consider performing a quality control check of the substrate. |
| Incorrect assay buffer or pH. | Ensure the assay buffer composition and pH are optimal for ECE-1 activity. ECE-1 has a neutral pH optimum. |
| Inactive enzyme. | Verify the activity of your ECE-1 enzyme preparation using a positive control. Ensure proper storage and handling of the enzyme. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Substrate is auto-hydrolyzing. | Incubate the substrate in the assay buffer without the enzyme to check for spontaneous breakdown. If auto-hydrolysis is significant, consider using a different substrate or optimizing the buffer conditions. |
| Contaminated reagents. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| High concentration of fluorogenic substrate. | While a high substrate concentration is needed to saturate the enzyme, excessively high concentrations can lead to increased background fluorescence. Determine the optimal substrate concentration that provides a good signal-to-background ratio. |
| Incorrect plate type. | For fluorescence assays, use black, opaque-bottom plates to minimize background and well-to-well crosstalk. |
Issue 3: Non-linear Reaction Progress Curves
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion. | If the reaction rate decreases over time, it may be due to the substrate being consumed. Ensure that you are measuring the initial velocity of the reaction where less than 10-15% of the substrate has been converted. You may need to use a lower enzyme concentration or a shorter reaction time. |
| Substrate Inhibition. | At very high concentrations, some substrates can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. To test for this, perform a substrate titration curve extending to high concentrations. If the reaction rate decreases after reaching a maximum, substrate inhibition is likely occurring. The optimal substrate concentration will be at the peak of this curve. |
| Product Inhibition. | The product of the enzymatic reaction may be inhibiting the enzyme. This can be investigated by adding a known amount of product to the reaction and observing its effect on the initial velocity. |
| Enzyme Instability. | The enzyme may be unstable under the assay conditions, leading to a loss of activity over time. Ensure the buffer composition, temperature, and pH are optimal for enzyme stability. |
Data Presentation
Table 1: Michaelis-Menten Constants (Km) for Select ECE-1 Substrates
| Substrate | Km (µM) | Enzyme Source | Notes |
| Big Endothelin-1 | 14 ± 1 | Recombinant Human ECE-1 | Determined using a real-time fluorogenic assay.[4] |
| (7-methoxycoumarin-4-yl)acetyl-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(2,4-dinitrophenyl) | 0.28 ± 0.03 | Recombinant Human ECE-1 | A highly sensitive internally quenched fluorescent substrate.[5] |
| Fluorogenic Peptide Substrate (e.g., from a commercial kit) | Varies | Varies | It is recommended to determine the Km experimentally for each new lot of substrate. A pilot experiment is advised to find the linear range of the assay.[3] |
Experimental Protocols
Protocol 1: Determination of the Michaelis-Menten Constant (Km) for a Fluorogenic ECE-1 Substrate
This protocol outlines the steps to determine the Km of a novel or uncharacterized fluorogenic substrate for ECE-1.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate
-
ECE-1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving the substrate)
-
Black, opaque-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Substrate Dilutions: Perform a serial dilution of the substrate stock solution in ECE-1 assay buffer to create a range of concentrations. A typical range to test would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from nanomolar to high micromolar should be tested.
-
Prepare Enzyme Solution: Dilute the ECE-1 enzyme to a fixed concentration in pre-warmed ECE-1 assay buffer. The optimal enzyme concentration should be determined in a preliminary experiment to ensure a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Add a constant volume of the diluted enzyme solution to each well of the microplate.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
-
Initiate the Reaction: Add an equal volume of each substrate dilution to the corresponding wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence (from the "no enzyme" control) from the experimental readings.
-
Plot the fluorescence intensity versus time. The initial velocity (V0) of the reaction is the slope of the linear portion of this curve.
-
Plot the calculated initial velocities (V0) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Mandatory Visualizations
Caption: ECE-1 signaling pathway showing the conversion of Big Endothelin-1 to Endothelin-1.
Caption: Experimental workflow for determining the Michaelis-Menten constant (Km).
Caption: A logical workflow for troubleshooting common ECE-1 assay issues.
References
- 1. Influence of dimethyl sulfoxide on extracellular enzyme production by Pleurotus ostreatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.abcam.com [content.abcam.com]
- 4. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an internally quenched fluorescent substrate selective for endothelin-converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mca-(Ala7,Lys(Dnp)9)-Bradykinin assay interference from compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the use of the Mca-(Ala7,Lys(Dnp)9)-Bradykinin fluorogenic substrate in enzymatic assays, such as those for Angiotensin-Converting Enzyme 2 (ACE2) and Endothelin-Converting Enzyme-1 (ECE-1).
I. Assay Principle and Workflow
The this compound assay is a fluorescence resonance energy transfer (FRET)-based method for measuring protease activity. The substrate contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the fluorescence of Mca is quenched by the proximity of Dnp. When a protease cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Technical Support Center: Mca-(Ala7,Lys(Dnp)9)-Bradykinin Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a fluorogenic substrate for enzymes such as Endothelin-Converting Enzyme-1 (ECE-1). A primary focus of this document is to address and provide solutions for the inner filter effect (IFE), a common source of data artifacts in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and how does it work?
A1: This is a sensitive fluorogenic peptide substrate used to measure the activity of certain proteases, primarily Endothelin-Converting Enzyme-1 (ECE-1).[1] It is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates two key groups:
-
Mca ((7-methoxycoumarin-4-yl)acetyl): A fluorescent reporter group (fluorophore).
-
Dnp (2,4-dinitrophenyl): A quenching group that absorbs the energy emitted by Mca when they are in close proximity.
In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. When the enzyme cleaves the peptide bond between them, Mca is released from the quencher's influence, resulting in a quantifiable increase in fluorescence. The typical excitation wavelength is ~320 nm and the emission is measured around 420 nm.[1]
Q2: What is the "inner filter effect" (IFE)?
A2: The inner filter effect is an artifact in fluorescence measurements where the observed fluorescence intensity is artificially reduced.[2] This occurs when substances in the sample absorb either the excitation light before it reaches the fluorophore or the emitted light before it reaches the detector.[3][4] It is a significant source of error in drug screening assays, as test compounds are often colored or absorb UV light.[5]
Q3: What are the two types of inner filter effect?
A3: The two types are:
-
Primary IFE: Occurs when a substance in the well absorbs the excitation light. This reduces the amount of light available to excite the Mca fluorophore, leading to a weaker signal.[2][4]
-
Secondary IFE: Occurs when a substance absorbs the light emitted by the Mca fluorophore. This prevents the emitted photons from reaching the detector, also leading to a weaker signal.[2][4]
It is important not to confuse IFE with fluorescence quenching, which involves non-radiative energy transfer through molecular collisions or complex formation.[2]
Q4: When should I be concerned about the inner filter effect?
A4: You should suspect IFE may be impacting your results under the following conditions:
-
Your test compounds are colored or are known to absorb light in the UV-visible range (~300-450 nm).
-
The absorbance of your final assay solution (including buffer, substrate, enzyme, and test compound) at the excitation or emission wavelength is greater than 0.1.[2] Even at an absorbance of 0.1, the error in fluorescence intensity can be over 10%.[3]
-
You observe a decrease in fluorescence that does not correlate with other indicators of enzyme inhibition.
-
Your assay results show a high rate of false positives (in loss-of-signal assays) or false negatives (in gain-of-signal assays).
Assay Principle and IFE Mechanism Diagrams
Troubleshooting Guide
Problem: My fluorescence signal is unexpectedly low or absent when my test compound is present. How do I know if it's true inhibition or an artifact?
Solution: This is a critical question in drug screening. The low signal could be due to true enzyme inhibition, the inner filter effect, or compound autofluorescence that interferes with the reading. You must run a specific set of controls to determine the cause.
-
Assess Compound Absorbance: The first step is to measure the absorbance of your test compound at the assay's excitation and emission wavelengths (e.g., 320 nm and 420 nm).
-
Run Control Wells: Set up your 96-well plate with the controls outlined in the protocol section below. The key is to measure fluorescence in wells containing the compound and the cleaved, fluorescent product but no enzyme. If the fluorescence in this well is lower than a control without the compound, the inner filter effect is occurring.
-
Check for Autofluorescence: Measure the fluorescence of the compound in assay buffer alone. If it produces a signal at the detection wavelength, it may be contributing to or masking the true signal.
Experimental Protocols
Protocol for ECE-1 Activity Assay and IFE Correction
This protocol describes how to measure ECE-1 activity and simultaneously acquire the data needed to correct for the inner filter effect using a 96-well plate format.
1. Reagent Preparation:
-
ECE-1 Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Enzyme Preparation: Reconstitute purified ECE-1 enzyme in ECE-1 Assay Buffer to the desired concentration. Keep on ice during use.
-
Test Compounds: Prepare a 100x stock of your test compounds in DMSO.
-
Positive Control Product (for IFE check): To generate a fluorescent positive control, incubate a high concentration of the substrate with the enzyme until the reaction reaches completion. Stop the reaction (e.g., by boiling or adding a strong inhibitor) and dilute this mixture to a fluorescence level that falls within the linear range of your instrument. This is your "Pre-cleaved Substrate".
2. 96-Well Plate Setup for Controls:
A robust plate layout is essential for identifying artifacts. For each test compound, prepare the following wells:
| Well ID | Enzyme | Substrate | Compound | Purpose |
| Blank | - | - | - | Background fluorescence of buffer and plate. |
| Substrate Control | - | + | - | Background fluorescence of the uncleaved substrate. |
| Enzyme Control | + | - | - | Background fluorescence of the enzyme preparation. |
| 100% Activity | + | + | - (DMSO) | Maximum signal (uninhibited reaction). |
| Test Sample | + | + | + | Measures effect of compound on the reaction. |
| Compound Autofluorescence | - | - | + | Measures fluorescence of the compound itself. |
| IFE Control | - | Pre-cleaved | + | Crucial for IFE. Measures compound's effect on an existing fluorescent signal. |
| Positive Product Control | - | Pre-cleaved | - (DMSO) | Reference signal for the IFE control. |
3. Assay Procedure:
-
Add 2 µL of test compound or DMSO vehicle to the appropriate wells.
-
Add 178 µL of ECE-1 Assay Buffer to all wells. For wells containing enzyme, add the enzyme diluted in this buffer.
-
Incubate the plate for 10 minutes at 37°C to allow compounds to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of substrate working solution (e.g., 100 µM final concentration) to all wells except the "Enzyme Control" and "Compound Autofluorescence" wells.
-
Immediately place the plate in a fluorescence microplate reader capable of kinetic reads and absorbance measurements.
-
Fluorescence Measurement: Read fluorescence intensity every 2 minutes for 30-60 minutes at Ex/Em = 320/420 nm.
-
Absorbance Measurement: After the kinetic read is complete, measure the endpoint absorbance of the entire plate at 320 nm (A_ex) and 420 nm (A_em).
Protocol for Correcting the Inner Filter Effect
1. Calculate Reaction Rates: For each kinetic curve (100% Activity and Test Sample wells), determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence vs. time plot (in RFU/min).
2. Calculate Percent Inhibition (Apparent): Apparent Inhibition (%) = (1 - (V₀_Test_Sample / V₀_100%_Activity)) * 100
3. Calculate the Correction Factor: Using the endpoint absorbance readings for each "Test Sample" well: Correction Factor (CF) = 10^((A_ex + A_em) / 2)
4. Apply the Correction: Multiply the observed reaction rate of your test sample by the calculated correction factor. Corrected Rate (V₀_Corrected) = V₀_Test_Sample * CF
5. Recalculate Percent Inhibition (Corrected): Corrected Inhibition (%) = (1 - (V₀_Corrected / V₀_100%_Activity)) * 100
Data Presentation: Example of IFE Correction
The following table demonstrates how a compound that appears to be a moderate inhibitor may show no true activity after correcting for the inner filter effect.
| Sample | Observed Rate (RFU/min) | Apparent Inhibition | Abs @ 320nm (A_ex) | Abs @ 420nm (A_em) | Correction Factor (CF) | Corrected Rate (RFU/min) | Corrected Inhibition |
| 100% Activity | 500 | 0% | 0.045 | 0.025 | 1.08 | 540* | 0% |
| Compound A | 510 | -2% | 0.048 | 0.028 | 1.09 | 556 | -3% |
| Compound B | 275 | 45% | 0.350 | 0.210 | 2.40 | 660 | -22% (Activation) |
| Compound C | 400 | 20% | 0.090 | 0.050 | 1.17 | 468 | 13% |
*The correction factor should also be applied to the 100% Activity control for the most accurate comparison.
As seen with Compound B , a significant absorbance at the assay wavelengths leads to a high correction factor. The compound initially appeared to be a 45% inhibitor, but after correction, it is revealed to be an activator or a false positive due to the severe inner filter effect. Compound C shows a case of mild IFE, where the corrected inhibition is lower than the apparent inhibition. Compound A has negligible IFE.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srs.tcu.edu [srs.tcu.edu]
- 5. benchchem.com [benchchem.com]
Handling and storage of lyophilized Mca-(Ala7,Lys(Dnp)9)-Bradykinin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lyophilized Mca-(Ala7,Lys(Dnp)9)-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate primarily used for the sensitive detection of Endothelin-Converting Enzyme-1 (ECE-1) activity.[1][2][3][4][5][6][7][8] It is an internally quenched fluorescent peptide. The fluorescence of the Mca (7-methoxycoumarin-4-yl)acetyl group is quenched by the proximal Dnp (2,4-dinitrophenyl) group.[2][3][4][5][6] Upon enzymatic cleavage by ECE-1, the Mca fluorophore is separated from the Dnp quencher, resulting in a significant increase in fluorescence. This substrate is also utilized in broader peptide research and the development of therapeutic agents for cardiovascular and inflammatory diseases.[9][10]
Q2: How should I store the lyophilized peptide?
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[2] Under these conditions, the peptide is stable for extended periods.
Q3: How do I reconstitute the lyophilized peptide?
It is recommended to reconstitute the peptide in a high-quality, anhydrous solvent such as DMSO.[4] Briefly centrifuge the vial to ensure the powder is at the bottom before opening. Add the desired volume of solvent to achieve the target concentration. Gentle vortexing or sonication can be used to aid dissolution.
Q4: What are the storage conditions for the reconstituted peptide solution?
Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[2] The solution should be protected from light.[2]
Troubleshooting Guide
Problem 1: Low or no fluorescence signal during the assay.
| Possible Cause | Solution |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme if possible. |
| Incorrect Buffer Composition | Verify the pH and composition of the assay buffer. ECE-1 activity can be sensitive to pH and ionic strength. A recommended buffer is 50 mM Tris-HCl, pH 7.4. |
| Substrate Degradation | Ensure the reconstituted substrate has been stored properly (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh dilutions of the substrate for each experiment. |
| Incorrect Wavelength Settings | Confirm that the fluorometer is set to the correct excitation and emission wavelengths for the Mca fluorophore (Excitation: ~320-380 nm, Emission: ~420-460 nm).[2][4] |
| Insufficient Incubation Time | Increase the incubation time of the reaction to allow for more product formation. Monitor the reaction kinetically to determine the optimal endpoint. |
Problem 2: High background fluorescence.
| Possible Cause | Solution |
| Contaminated Reagents | Use high-purity water and reagents to prepare buffers. Filter-sterilize buffers if necessary. |
| Autofluorescence of Sample | Run a control well containing the sample without the this compound substrate to measure the intrinsic fluorescence of the sample. Subtract this background from the experimental wells. |
| Substrate Hydrolysis | Protect the substrate from light to prevent non-enzymatic degradation. Prepare fresh substrate dilutions for each experiment. |
| Dirty Microplate | Use new, clean microplates designed for fluorescence assays. |
Problem 3: Inconsistent or variable results.
| Possible Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Ensure that all components are at the correct temperature before starting the reaction and that the incubation temperature is stable throughout the assay. |
| Peptide Aggregation | If the reconstituted peptide solution appears cloudy, it may have aggregated. Sonication can help to break up aggregates. Consider reconstituting in a fresh vial of DMSO. |
| Incomplete Mixing | Gently mix the contents of each well after adding all components to ensure a homogenous reaction mixture. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 1388.44 g/mol | [1] |
| Excitation Wavelength | ~320-380 nm | [2][4] |
| Emission Wavelength | ~420-460 nm | [2][4] |
| Storage (Lyophilized) | -20°C or -80°C | [2] |
| Storage (Reconstituted in DMSO) | -20°C (1 month), -80°C (6 months) | [2] |
Experimental Protocols
Protocol: ECE-1 Activity Assay using this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare fresh and keep on ice.
- Substrate Stock Solution: Reconstitute lyophilized this compound in DMSO to a concentration of 10 mM. Store at -80°C in aliquots.
- Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 10 µM). Prepare this solution fresh before each experiment and protect from light.
- Enzyme Solution: Dilute the ECE-1 enzyme to the desired concentration in Assay Buffer. Keep on ice.
- Inhibitor (Optional): Prepare a stock solution of a specific ECE-1 inhibitor (e.g., phosphoramidon) in the appropriate solvent.
2. Assay Procedure:
- Set up a 96-well black microplate.
- Add the following to each well:
- Sample Wells: X µL of enzyme solution.
- Inhibitor Control Wells: X µL of enzyme solution and Y µL of inhibitor solution.
- Blank Wells (No Enzyme): X µL of Assay Buffer.
- Substrate Control Wells (No Enzyme): X µL of Assay Buffer.
- Adjust the volume in all wells to a pre-final volume (e.g., 90 µL) with Assay Buffer.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the Working Substrate Solution (e.g., 10 µL) to all wells.
- Immediately measure the fluorescence in a microplate reader (Excitation: 320-380 nm, Emission: 420-460 nm).
- Read the plate kinetically for a set period (e.g., 30-60 minutes) at 37°C, or as an endpoint reading after a specific incubation time.
3. Data Analysis:
- Subtract the fluorescence of the blank wells from all other wells.
- Plot the fluorescence intensity versus time.
- The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.
- Enzyme activity can be calculated by comparing the rate of the sample to a standard curve of the free Mca fluorophore.
Visualizations
Caption: Experimental workflow for an ECE-1 activity assay.
Caption: ECE-1 mediated cleavage and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | 323577-36-2 [chemicalbook.com]
- 7. Mca-(ala7, lys(dnp)9)-bradykinin peptide [novoprolabs.com]
- 8. Mca-(ala7, lys(dnp)9)-bradykinin - 搜索结果 | AbMole [abmole.cn]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Troubleshooting low signal-to-noise ratio in FRET assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratios in Förster Resonance Energy Transfer (FRET) assays.
Troubleshooting Guides
This section offers step-by-step guidance in a question-and-answer format to address specific problems encountered during FRET experiments.
Issue: Low FRET Signal or Efficiency
A weak or non-existent FRET signal is a common problem that can obscure experimental results. The following steps will help you identify and address the root cause.
1. Is your FRET pair appropriate for the experimental system?
The choice of donor and acceptor fluorophores is critical for a successful FRET experiment. Key considerations include their spectral properties and Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[1][2]
-
Spectral Overlap: Ensure there is significant overlap between the donor's emission spectrum and the acceptor's excitation spectrum.[1][2][3][4]
-
Quantum Yield and Extinction Coefficient: A high quantum yield donor and a high extinction coefficient acceptor will maximize the FRET signal.[2][3]
-
Förster Distance (R₀): The R₀ of the FRET pair should be within the expected distance range of the interacting molecules in your experiment (typically 1-10 nm).[5][6]
| FRET Pair (Donor - Acceptor) | R₀ (Å) | Notes |
| mCerulean - mVenus | 57 | A popular and efficient pair for live-cell imaging.[3] |
| CFP - YFP | 49 | One of the first and still widely used pairs for studying protein-protein interactions.[3] |
| Cy3 - Cy5 | >50 | Organic dyes with good photostability and brightness, suitable for in vitro and in vivo studies.[4] |
| BFP - GFP | - | Used for probing intracellular protein-protein associations.[1] |
| Alexa Fluor 488 - Alexa Fluor 555 | - | Commonly used pair with good spectral separation. |
2. Have you optimized the donor-to-acceptor stoichiometry?
The ratio of donor to acceptor molecules can significantly impact FRET efficiency. A stoichiometry outside the optimal range of 10:1 to 1:10 can limit the detection of FRET.[7] For intramolecular FRET biosensors, this ratio is fixed at 1:1.[7]
Issue: High Background Noise
High background fluorescence can mask the true FRET signal, leading to a low signal-to-noise ratio.
1. Have you corrected for spectral bleed-through?
Spectral bleed-through, also known as crosstalk, is a major source of background noise in FRET experiments.[1][8] It occurs when:
-
Donor Bleed-through: The donor's emission is detected in the acceptor's detection channel.[1][8][9]
-
Acceptor Bleed-through: The acceptor is directly excited by the donor's excitation wavelength.[1][8][9]
Experimental Protocol: Spectral Bleed-through Correction
This protocol outlines the steps to measure and correct for spectral bleed-through using control samples.
Objective: To determine the percentage of donor emission that bleeds into the acceptor channel and the percentage of acceptor emission resulting from direct excitation at the donor wavelength.
Materials:
-
Sample expressing only the donor fluorophore.
-
Sample expressing only the acceptor fluorophore.
-
Your dual-labeled experimental sample.
-
A fluorescence microscope or plate reader with appropriate filter sets for donor and acceptor.
Methodology:
-
Image Donor-Only Sample:
-
Excite the sample at the donor excitation wavelength.
-
Measure the fluorescence intensity in both the donor and acceptor emission channels.
-
The signal in the acceptor channel represents the donor bleed-through.
-
-
Image Acceptor-Only Sample:
-
Excite the sample at the donor excitation wavelength.
-
Measure the fluorescence intensity in the acceptor emission channel.
-
This signal represents the acceptor bleed-through.
-
-
Image Dual-Labeled Sample:
-
Excite the sample at the donor excitation wavelength and measure the intensity in both donor and acceptor channels.
-
-
Calculate Corrected FRET:
-
Subtract the calculated bleed-through contributions from the signals obtained from the dual-labeled sample. Various algorithms and software can be used for this correction.[9]
-
2. Are you experiencing photobleaching?
Photobleaching, the irreversible photodestruction of fluorophores, can alter the donor-to-acceptor ratio and affect FRET measurements.[1]
-
Minimize Excitation Light: Use the lowest possible excitation intensity and exposure time necessary to obtain a sufficient signal.[1]
-
Use Photostable Fluorophores: Select FRET pairs known for their high photostability.
-
Employ Antifade Reagents: For fixed samples, use mounting media containing antifade reagents.
-
Acceptor Photobleaching FRET (apFRET): This quantitative method involves intentionally photobleaching the acceptor and measuring the subsequent increase in donor fluorescence, which is a direct measure of FRET efficiency.[3][7][10][11] However, this is a destructive method and can only be performed once per sample.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a FRET assay?
A general recommendation is that the raw fluorescence intensity of your FRET signal should be at least three times the intensity of the background signal.[12] However, the optimal signal-to-noise ratio will depend on the specific application and instrumentation.
Q2: How can I increase my FRET efficiency?
To increase FRET efficiency, you can:
-
Choose a FRET pair with a larger Förster distance (R₀) that is still within the expected interaction distance.[5]
-
Optimize the linker length and composition in FRET-based biosensors to ensure the donor and acceptor are at an optimal distance and orientation.[13]
-
Ensure the donor and acceptor transition dipole moments are in a favorable orientation. While difficult to control, this factor influences the FRET efficiency.
Q3: What are the essential controls for a FRET experiment?
-
Donor-only sample: To measure donor bleed-through.[14]
-
Acceptor-only sample: To measure acceptor bleed-through.[14]
-
Positive control: A sample where FRET is known to occur (e.g., a donor-acceptor fusion protein with a short linker).[15]
-
Negative control: A sample where FRET is not expected to occur (e.g., co-expression of unlinked donor and acceptor proteins).[15]
Q4: How does fluorescence lifetime imaging (FLIM) help in troubleshooting FRET assays?
FLIM measures the fluorescence decay time of the donor fluorophore. In the presence of FRET, the donor's lifetime is quenched (shortened).[3][16] FLIM-FRET is a robust method that is less sensitive to artifacts like direct acceptor excitation and variations in fluorophore concentration.[3][7] It provides an unambiguous measure of FRET efficiency.[3]
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting low signal-to-noise in FRET assays.
Caption: A workflow for troubleshooting low signal-to-noise ratio in FRET assays.
Caption: Experimental workflow for spectral bleed-through correction in FRET assays.
References
- 1. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. agilent.com [agilent.com]
- 5. How do I optimize FRET? | AAT Bioquest [aatbio.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 8. ZEISS Microscopy Online Campus | FRET Microscopy with Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 9. Additional correction for energy transfer efficiency calculation in filter-based Förster resonance energy transfer microscopy for more accurate results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Resource for FRET-Based Biosensor Optimization [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. unige.ch [unige.ch]
- 16. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to ECE-1 Substrates: Mca-(Ala7,Lys(Dnp)9)-Bradykinin in the Spotlight
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of Endothelin-Converting Enzyme-1 (ECE-1) activity. This guide provides a detailed comparison of the widely used fluorogenic substrate, Mca-(Ala7,Lys(Dnp)9)-Bradykinin, with other key physiological substrates of ECE-1.
Endothelin-Converting Enzyme-1 (ECE-1) is a key metalloprotease in the endothelin pathway, primarily responsible for the proteolytic conversion of big endothelin-1 (B181129) (big ET-1) into the potent vasoconstrictor, endothelin-1 (ET-1). Beyond its role in the endothelin system, ECE-1 is also known to process other vasoactive peptides, including bradykinin (B550075) and substance P, highlighting its broader physiological significance.
This guide offers an objective comparison of this compound with the natural substrates of ECE-1, supported by available experimental data, detailed methodologies for enzymatic assays, and visualizations of the relevant signaling pathways and experimental workflows.
Performance Comparison of ECE-1 Substrates
This compound is a highly sensitive fluorogenic substrate designed for the continuous assay of ECE-1 activity. Its design incorporates a fluorescent 7-methoxycoumarin-4-yl)acetyl (Mca) group and a quenching 2,4-dinitrophenyl (Dnp) group. Upon cleavage by ECE-1, the quenching is relieved, resulting in a significant increase in fluorescence that can be monitored in real-time.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Not Reported | Not Reported | 1.9 x 10⁷[1] |
| Bradykinin | 18 | 4.8 | 2.7 x 10⁵ |
| Big Endothelin-1 | Not Reported | Not Reported | Not Reported |
| Substance P | Not Reported | Not Reported | Not Reported |
Note: The kinetic parameters for bradykinin are derived from studies on its hydrolysis by various enzymes and may vary depending on the specific experimental conditions. The lack of reported individual Km and kcat values for some substrates highlights an area for further research.
The high catalytic efficiency of this compound makes it an exceptionally sensitive tool for detecting ECE-1 activity, surpassing the efficiency of the natural substrate bradykinin by several orders of magnitude. This substrate is also reported to be hydrolyzed by neprilysin, but with a 10-fold lower efficiency, indicating a good degree of selectivity for ECE-1.[1]
Experimental Protocols
The following section details a typical experimental protocol for determining ECE-1 activity using a fluorogenic substrate like this compound.
ECE-1 Activity Assay Using a Fluorogenic Substrate
This protocol is adapted from commercially available ECE-1 activity assay kits.
Materials:
-
Recombinant human ECE-1
-
This compound (or other suitable fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
ECE-1 Inhibitor (e.g., Phosphoramidon) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., Ex/Em = 320/420 nm for Mca)
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized ECE-1 enzyme in assay buffer to the desired stock concentration. Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the substrate and enzyme in assay buffer immediately before use.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following:
-
Test Sample: Recombinant ECE-1 enzyme.
-
Inhibitor Control: Recombinant ECE-1 enzyme pre-incubated with an ECE-1 inhibitor.
-
Substrate Blank: Assay buffer without the enzyme.
-
-
Adjust the final volume in each well with assay buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (increase in fluorescence over time) for each well.
-
Subtract the rate of the substrate blank from the rates of the test and control samples.
-
The ECE-1 activity is proportional to the rate of fluorescence increase. For quantitative analysis, a standard curve can be generated using a known concentration of the free fluorophore.
-
Visualizing ECE-1's Role: Signaling Pathways and Experimental Workflow
To better understand the context of ECE-1 activity, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for its analysis.
Caption: ECE-1 cleaves precursor peptides to generate active molecules or inactive fragments.
Caption: Workflow for measuring ECE-1 activity using a fluorogenic substrate.
Conclusion
This compound stands out as a superior substrate for the in vitro characterization of ECE-1 activity due to its high sensitivity and catalytic efficiency. Its fluorogenic nature allows for a continuous and high-throughput assay format, which is advantageous for inhibitor screening and detailed kinetic studies. While it provides a robust tool for quantifying enzyme activity, it is important for researchers to consider the physiological context and the specific research question when choosing between this synthetic substrate and the natural substrates of ECE-1. Further research to fully elucidate the kinetic parameters of all key ECE-1 substrates will be invaluable for a more complete understanding of this important enzyme's function.
References
A Researcher's Guide to F-R-E-T Substrates for Measuring Neprilysin Activity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of commonly used Förster Resonance Energy Transfer (FRET) substrates for the accurate measurement of neprilysin (NEP) activity. This document provides supporting experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable substrate for your research needs.
Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides. Its involvement in cardiovascular and neurological pathways has made it a significant target for drug discovery and development. FRET-based assays offer a sensitive and continuous method for monitoring NEP activity, enabling high-throughput screening of potential inhibitors and characterization of enzyme kinetics.
The principle of these assays lies in the use of a peptide substrate containing a fluorophore and a quencher. In the intact substrate, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage of the peptide by neprilysin, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to enzyme activity.
Comparative Analysis of Neprilysin FRET Substrates
The selection of an appropriate FRET substrate is critical for obtaining reliable and reproducible data. The ideal substrate should exhibit high specificity for neprilysin, a low Michaelis-Menten constant (Km) indicating high affinity, and a high catalytic efficiency (kcat/Km). The following table summarizes the quantitative data for several commonly employed neprilysin FRET substrates.
| Substrate Name | FRET Pair (Donor/Acceptor) | Excitation (nm) | Emission (nm) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dansyl-D-Ala-Gly-Phe(4-NO₂)-Gly-OH | Dansyl / p-Nitrophenylalanine | 342 | 562 | 45 | 21,667 | [1] |
| Abz-RGFK(Dnp)-OH | Abz / Dnp | 320 | 420 | 14 | 3,514,000 | [2][3] |
| Abz-RRFK(Dnp)-OH | Abz / Dnp | 320 | 420 | N/A | 2,011,000 | [4] |
| Abz-RGFK(Dnp)-NH₂ | Abz / Dnp | 320 | 420 | 25.9 | N/A | [2][3] |
| Abz-rRL-EDDnp | Abz / EDDnp | 320 | 420 | N/A | 32,000 | [4] |
| (5-FAM/QXL™ 520)-based peptide | 5-FAM / QXL™ 520 | 490 | 520 | N/A | N/A | [5] |
N/A: Data not readily available in the searched literature. Abz: ortho-aminobenzoyl; Dnp: 2,4-dinitrophenyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine; 5-FAM: 5-Carboxyfluorescein; QXL™: Quencher.
Experimental Protocols
A generalized protocol for a neprilysin activity assay using a FRET substrate is provided below. This should be adapted based on the specific substrate and experimental conditions.
Materials:
-
Recombinant human neprilysin
-
Neprilysin FRET substrate
-
Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5)
-
Neprilysin inhibitor (e.g., Phosphoramidon or Thiorphan) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Dilute the neprilysin enzyme to the desired concentration in pre-chilled assay buffer.
-
Prepare a series of substrate concentrations in assay buffer to determine kinetic parameters (Km and Vmax).
-
-
Assay Setup:
-
Add 50 µL of the substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted neprilysin enzyme solution to each well.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.
-
Include wells with substrate and assay buffer only as a background control.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of a FRET-based neprilysin assay.
Caption: General workflow for a neprilysin FRET assay.
Caption: Simplified catalytic mechanism of neprilysin.[6]
References
Performance Validation of ECE-1 Activity Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of endothelin-converting enzyme-1 (ECE-1), the selection of a robust and sensitive assay is paramount. This guide provides a detailed comparison of the widely used Mca-(Ala7,Lys(Dnp)9)-Bradykinin fluorogenic substrate assay and a commercially available alternative, the Fluorometric ECE-1 Activity Assay Kit.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of the two ECE-1 activity assays, offering a clear comparison to aid in selecting the most appropriate method for specific research needs.
| Feature | This compound Assay | Fluorometric ECE-1 Activity Assay Kit (e.g., Abcam ab273323) |
| Substrate | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp) | Proprietary MCA-based peptide |
| Catalytic Efficiency (kcat/Km) | 1.9 x 10⁷ M⁻¹s⁻¹[1][2] | Not explicitly provided for the substrate |
| Detection Limit | Dependent on instrumentation and enzyme purity | As low as 0.5 µU of ECE-1 activity[3] |
| Specificity | Selective for ECE-1; hydrolyzed 10-fold more efficiently than by neprilysin.[1][4] Poor substrate for matrix metalloproteinases.[1] | High specificity achieved through the inclusion of an inhibitor mix that compensates for the activity of ECE-2, ACE1, ACE2, and Neprilysin.[3] |
| Assay Format | Continuous, microplate-based fluorescent assay[1] | Continuous, microplate-based fluorometric assay[3] |
| Excitation/Emission (nm) | ~320-340 / ~390-420 | 320 / 420[3] |
Signaling Pathway and Assay Principle
ECE-1 is a key enzyme in the endothelin signaling pathway, responsible for the proteolytic conversion of the inactive precursor big endothelin-1 (B181129) (big ET-1) into the highly potent vasoconstrictor endothelin-1 (ET-1). The assays discussed herein utilize a FRET (Förster Resonance Energy Transfer) based principle to quantify ECE-1 activity.
The fluorogenic assays employ a synthetic peptide substrate, such as this compound, which contains a fluorescent reporter (Mca) and a quencher (Dnp). In the intact substrate, the quencher suppresses the fluorescence of the reporter. Upon cleavage by ECE-1, the reporter and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.
Experimental Protocols
This compound Assay Protocol
This protocol is a generalized procedure based on the principles described in the literature[1][5].
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for ECE-1 activity (e.g., 50 mM Tris-HCl, pH 7.4).
- ECE-1 Enzyme: Purified or recombinant ECE-1, diluted to the desired concentration in assay buffer.
- Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.
- Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentrations for the assay.
2. Assay Procedure:
- Pipette 50 µL of assay buffer into the wells of a black 96-well microplate.
- Add 25 µL of the ECE-1 enzyme dilution to each well.
- To initiate the reaction, add 25 µL of the substrate working solution to each well.
- Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
- Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~320-340 nm and emission at ~390-420 nm.
3. Data Analysis:
- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
- If determining kinetic parameters, perform the assay with varying substrate concentrations and fit the V₀ values to the Michaelis-Menten equation to calculate Km and Vmax.
Fluorometric ECE-1 Activity Assay Kit Protocol (General Overview)
This protocol is a generalized summary based on commercially available kits (e.g., Abcam ab273323)[3].
1. Reagent Preparation:
- All required reagents, including assay buffer, a specific MCA-based substrate, a positive control (ECE-1 enzyme), and an inhibitor mix, are typically provided in the kit.
- Prepare reagents according to the manufacturer's instructions.
2. Assay Procedure:
- Add samples (and positive control) to the wells of the provided 96-well plate.
- For background control wells, add the ECE-1 inhibitor mix.
- Add the substrate to all wells to start the reaction.
- Incubate the plate at 37°C and measure the fluorescence kinetically at Ex/Em = 320/420 nm.
3. Data Analysis:
- Subtract the background fluorescence from the sample fluorescence readings.
- Calculate ECE-1 activity based on the rate of fluorescence increase, often by comparison to a standard curve generated with a known amount of the fluorescent product (MCA).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting an ECE-1 activity assay using a fluorogenic substrate.
Conclusion
Both the this compound assay and commercial fluorometric kits offer sensitive and continuous methods for measuring ECE-1 activity. The this compound substrate is well-characterized with a high catalytic efficiency. Commercial kits provide the convenience of pre-optimized reagents and, importantly, often include an inhibitor cocktail to ensure high specificity, which can be a significant advantage when working with complex biological samples. The choice between these assays will depend on the specific requirements of the study, including the need for high throughput, the nature of the samples being analyzed, and the desired level of convenience versus the need for a fully characterized substrate.
References
A Researcher's Guide to the Cross-Reactivity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin
For researchers, scientists, and drug development professionals, understanding the specificity of a fluorogenic substrate is paramount to generating accurate and reproducible results. This guide provides a comparative analysis of the cross-reactivity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a widely used substrate in enzymatic assays, with various proteases.
This compound is a sensitive fluorogenic substrate primarily utilized for the measurement of Endothelin-Converting Enzyme-1 (ECE-1) activity. Its design incorporates a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. Enzymatic cleavage of the peptide backbone between the Mca and Dnp residues results in a measurable increase in fluorescence, providing a real-time readout of protease activity. While highly sensitive for ECE-1, its utility in broader research applications necessitates a clear understanding of its potential cross-reactivity with other proteases.
Comparative Analysis of Protease Specificity
| Protease Family | Enzyme | Activity | Quantitative Data |
| Metalloprotease | Endothelin-Converting Enzyme-1 (ECE-1) | High | Hydrolyzed 10-fold more efficiently than by Neprilysin[1] |
| Neprilysin (NEP) | Moderate | Hydrolyzes the substrate, but with lower efficiency than ECE-1[1] | |
| Thimet Oligopeptidase (TOP) | High | Km = 6.25 µM | |
| Serine Protease | Trypsin | Data not available | - |
| Chymotrypsin | Data not available | - | |
| Elastase | Data not available | - | |
| Cysteine Protease | Cathepsin Family | Data not available | - |
| Matrix Metalloproteinase (MMP) | Various MMPs | Data not available | - |
Note: The lack of data for common proteases such as trypsin, chymotrypsin, and various cathepsins underscores the importance of performing direct experimental validation when using this substrate in complex biological samples where these enzymes may be present.
Key Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the substrate's application, the following diagrams illustrate the enzymatic cleavage process and a general experimental workflow for assessing protease activity.
Caption: Enzymatic cleavage separates the Mca fluorophore from the Dnp quencher.
Caption: A general workflow for measuring protease activity using a FRET substrate.
Experimental Protocol: Assessing Protease Cross-Reactivity
The following protocol provides a general framework for determining the activity of a given protease on this compound. This protocol can be adapted to test a panel of proteases for cross-reactivity.
Materials:
-
This compound substrate
-
Purified proteases of interest (e.g., ECE-1, Neprilysin, Trypsin, Chymotrypsin, etc.)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, or specific buffer optimized for the protease being tested)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer. A typical starting concentration is 10 µM.
-
Prepare stock solutions of each purified protease in an appropriate buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the appropriate volume of assay buffer.
-
Add the desired amount of each protease to its respective wells. Include a "no enzyme" control for background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the proteases being tested for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound solution to each well.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Plot the change in fluorescence over time to determine the initial reaction velocity for each protease.
-
Compare the reaction velocities to determine the relative cross-reactivity of the different proteases with the substrate.
-
Logical Relationship for Substrate Specificity Determination
The determination of substrate specificity follows a logical progression from initial screening to detailed kinetic analysis.
Caption: A stepwise approach to characterizing protease-substrate interactions.
References
A Comparative Guide to the Analysis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Cleavage Products
For researchers, scientists, and drug development professionals, the accurate quantification of peptide cleavage is paramount for enzymatic studies and drug discovery. This guide provides a comprehensive comparison of three common analytical techniques for assessing the cleavage of the fluorogenic substrate Mca-(Ala7,Lys(Dnp)9)-Bradykinin: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme Immunoassay (EIA).
This compound is a valuable tool for studying proteases like Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme-1 (ECE-1).[1] Cleavage of this substrate by these enzymes results in an increase in fluorescence, providing a signal for enzyme activity. This guide delves into the methodologies and performance characteristics of HPLC, LC-MS/MS, and EIA to help you select the most appropriate analytical method for your research needs.
Performance Comparison
The choice of analytical method depends on various factors, including the required sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics for HPLC, LC-MS/MS, and EIA in the context of analyzing this compound cleavage products.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme Immunoassay (EIA) |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity) and detection by UV or fluorescence. | Separation by HPLC followed by mass-based detection and fragmentation for specific identification and quantification. | Antigen-antibody binding for specific detection and quantification. |
| Sensitivity | Good (pmol to fmol range with fluorescence detection).[2] | Excellent (low pg/mL to fmol range).[3][4] | Very high (pg/mL range).[5] |
| Specificity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio and fragmentation pattern.[6] | High, but can be susceptible to cross-reactivity with structurally similar peptides.[3] |
| Quantitative Accuracy | Good, requires calibration with standards. | Excellent, high precision and accuracy with the use of internal standards.[6] | Good, but can be affected by matrix effects. |
| Throughput | Moderate, typical run times are in the range of minutes per sample.[7] | Moderate, similar to HPLC. | High, suitable for plate-based assays with many samples. |
| Cost (Instrument) | Lower initial investment ($10,000 - $40,000).[8] | High initial investment (
| Lower, requires a plate reader. |
| Cost (Per Sample) | Low to moderate. | High. | Low. |
| Multiplexing | Limited. | High, can simultaneously quantify multiple analytes.[6] | Limited. |
| Structural Information | No. | Yes, provides information on molecular weight and fragmentation. | No. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
While a specific protocol for this compound cleavage products was not found in the reviewed literature, the following is a general reverse-phase HPLC protocol adaptable for fluorescently labeled peptides.[9][10]
1. Sample Preparation:
-
Enzymatic reactions are terminated by adding a suitable stopping reagent (e.g., 0.1% trifluoroacetic acid).
-
Samples may require centrifugation or filtration to remove precipitated proteins.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~325 nm and emission at ~393 nm for Mca-containing peptides.
3. Data Analysis:
-
The intact substrate and its fluorescent cleavage product will have different retention times.
-
Quantification is achieved by integrating the peak area of the fluorescent product and comparing it to a standard curve of the purified product.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods developed for the quantification of bradykinin (B550075) and its metabolites in biological samples.[3][9]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify plasma samples with an appropriate acid (e.g., phosphoric acid).
-
Condition a mixed-mode SPE cartridge with methanol (B129727) and water.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with an acidic buffer and then with an organic solvent (e.g., acetonitrile/water mixture).
-
Elute the peptides with a basic organic solvent mixture (e.g., acetonitrile containing ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the cleavage products.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the cleavage products and an internal standard.
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a standard curve.
Enzyme Immunoassay (EIA)
This protocol describes a competitive ELISA for the quantification of bradykinin, which can be adapted for its fragments.[5][12]
1. Assay Principle:
-
A microplate is pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Samples or standards are added to the wells, along with a fixed amount of biotinylated bradykinin and a polyclonal anti-bradykinin antibody.
-
During incubation, the bradykinin in the sample competes with the biotinylated bradykinin for binding to the primary antibody.
-
The bound complex is then captured by the coated antibody.
-
After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated bradykinin.
-
A substrate solution (TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm, with the intensity being inversely proportional to the amount of bradykinin in the sample.
2. Procedure:
-
Prepare standards and samples.
-
Add standards, samples, biotinylated peptide, and primary antibody to the appropriate wells.
-
Incubate the plate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate.
-
Add stop solution and read the absorbance.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance versus the concentration of the standards.
-
The concentration of the analyte in the samples is determined from the standard curve.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HPLC analysis of this compound cleavage products.
Caption: Simplified signaling pathway of Bradykinin through the B2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. realpeptides.co [realpeptides.co]
- 9. Reversed-phase HPLC analysis of peptides in standard and dairy samples using on-line absorbance and post-column OPA-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
ELISA for bradykinin detection versus fluorogenic assays
A comprehensive comparison of Enzyme-Linked Immunosorbent Assays (ELISAs) and fluorogenic assays for the detection of bradykinin (B550075) is crucial for researchers in inflammation, pain, and cardiovascular disease. This guide provides an objective analysis of these two methods, supported by experimental data and detailed protocols, to assist scientists and drug development professionals in selecting the optimal assay for their research needs.
Introduction to Bradykinin Detection Methods
Bradykinin is a potent inflammatory mediator, and its accurate quantification in biological samples is essential for understanding its physiological and pathological roles.[1][2][3] The two primary methods for measuring bradykinin are direct quantification using ELISA and indirect assessment through fluorogenic assays that measure the activity of related enzymes.
ELISA (Enzyme-Linked Immunosorbent Assay) for bradykinin is typically a competitive assay. In this format, bradykinin in the sample competes with a labeled bradykinin conjugate for binding to a limited number of anti-bradykinin antibodies. The resulting signal is inversely proportional to the amount of bradykinin in the sample.[2][4][5]
Fluorogenic Assays in the context of the bradykinin system are often designed to measure the activity of enzymes that produce or degrade bradykinin, such as kallikrein or angiotensin-converting enzyme (ACE). These assays utilize a substrate that becomes fluorescent upon cleavage by the enzyme of interest. The rate of fluorescence increase is proportional to the enzyme's activity. While not a direct measure of bradykinin concentration, this approach can provide valuable information about the dynamics of the bradykinin system.
Quantitative Performance Comparison
| Feature | ELISA (Abcam ab136936) | ELISA (Novus Biologicals NBP2-69969) | Fluorogenic Assay (General) |
| Assay Type | Competitive | Competitive | Enzymatic Activity |
| Sensitivity | 24.8 pg/mL[1][2] | 0.94 ng/mL | Dependent on enzyme kinetics and substrate |
| Detection Range | 11.7 - 30,000 pg/mL[1][2] | 1.56 - 100 ng/mL | Dependent on enzyme concentration and substrate |
| Sample Types | Serum, Plasma, Urine[2][4] | Serum, Plasma, other biological fluids | Typically purified enzyme systems, cell lysates, or biological fluids |
| Assay Time | ~3 hours[1] | Not specified | Varies (minutes to hours) |
| Intra-Assay Precision | CV% < 10.3% | CV% < 4.89% | Typically < 10% |
| Inter-Assay Precision | CV% < 11.9% | CV% < 4.97% | Typically < 15% |
| Principle | Direct quantification of bradykinin | Direct quantification of bradykinin | Indirect measure via enzyme activity |
Bradykinin Signaling Pathway
Bradykinin exerts its effects by binding to B1 and B2 receptors, which are G protein-coupled receptors (GPCRs).[6][7][8] Activation of these receptors initiates a signaling cascade that leads to various physiological responses, including inflammation, vasodilation, and pain.
Caption: Bradykinin signaling through the B2 receptor.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for a competitive bradykinin ELISA and a generic fluorogenic assay for enzyme activity.
Bradykinin Competitive ELISA Workflow
Caption: A generalized workflow for a competitive bradykinin ELISA.
Fluorogenic Enzyme Assay Workflow
Caption: Workflow for a generic fluorogenic enzyme assay.
Detailed Experimental Protocols
Bradykinin Competitive ELISA Protocol (Generalized)
This protocol is a generalized representation based on commercially available kits.[4][9][10]
-
Reagent and Sample Preparation: Bring all reagents and samples to room temperature. Prepare the wash buffer and serially dilute the bradykinin standard to create a standard curve. Dilute samples as required.
-
Incubation with Antibody and Conjugate: Add 100 µL of standard or sample to the appropriate wells of the goat anti-rabbit IgG microplate.[4] Add 50 µL of biotinylated bradykinin conjugate to all wells except the blank.[4] Add 50 µL of anti-bradykinin antibody to all wells except the blank and non-specific binding wells.[4]
-
First Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.[4]
-
First Wash: Wash the plate four times with 1X Wash Buffer.[4]
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to all wells except the blank. Seal the plate and incubate for 30 minutes at room temperature on a plate shaker.
-
Second Wash: Wash the plate five times with 1X Wash Buffer.[9]
-
Substrate Incubation: Add 90 µL of TMB substrate to each well and incubate for 10-20 minutes at 37°C in the dark.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader. The concentration of bradykinin is inversely proportional to the signal.
Fluorogenic Assay Protocol for Kallikrein Activity (Generalized)
This protocol describes a general procedure for measuring the activity of kallikrein, an enzyme that produces bradykinin.
-
Reagent Preparation: Prepare assay buffer, a purified or recombinant kallikrein enzyme solution, and a fluorogenic kallikrein substrate.
-
Enzyme and Inhibitor/Sample Addition: Add 50 µL of the kallikrein enzyme solution to the wells of a microplate. Add 10 µL of the test compound (inhibitor) or sample.
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow for any inhibition to occur.
-
Substrate Addition: Add 40 µL of the fluorogenic substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). This rate is proportional to the kallikrein activity.
Conclusion
For the direct and accurate quantification of bradykinin concentrations in biological samples, the competitive ELISA is the well-established and commercially available method of choice. It offers high sensitivity and has been validated for various sample types.
Fluorogenic assays, on the other hand, provide a powerful tool for studying the activity of enzymes within the kallikrein-kinin system. While they do not directly measure bradykinin levels, they offer valuable insights into the regulation of its production and degradation. The choice between these two assays depends on the specific research question being addressed. For researchers interested in the concentration of the bradykinin peptide itself, ELISA is the appropriate technique. For those investigating the enzymatic pathways that control bradykinin levels, fluorogenic assays are more suitable.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin ELISA kit (ab136936) | Abcam [abcam.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. abcam.com [abcam.com]
- 5. Human BK(Bradykinin) ELISA Kit - Elabscience® [elabscience.com]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. assaygenie.com [assaygenie.com]
- 10. raybiotech.com [raybiotech.com]
Mca-(Ala7,Lys(Dnp)9)-Bradykinin: A Selective Fluorogenic Substrate for Endothelin-Converting Enzyme-1
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a detailed comparison of the enzymatic specificity of the fluorogenic substrate Mca-(Ala7,Lys(Dnp)9)-Bradykinin for endothelin-converting enzyme-1 (ECE-1) over neprilysin (NEP).
Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the biosynthesis of the potent vasoconstrictor endothelin-1, making it a significant therapeutic target for cardiovascular diseases.[1] Neprilysin, a related zinc metalloendopeptidase, is involved in the degradation of various signaling peptides and is a target in cardiovascular and neurological disorders. The development of selective substrates is crucial for the specific assay of these enzymes to facilitate drug discovery and biochemical studies. This compound is an internally quenched fluorescent substrate designed for the sensitive and selective measurement of ECE-1 activity.[1][2][3]
Comparative Efficacy: ECE-1 vs. Neprilysin
Experimental data demonstrates that this compound is a significantly more efficient substrate for ECE-1 than for neprilysin. The catalytic efficiency (kcat/Km) of ECE-1 for this substrate is approximately 10-fold higher than that of neprilysin.[1][3]
| Enzyme | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | [Johnson & Ahn, 2000][1] |
| Neprilysin (NEP) | ~1.9 x 10⁶ (estimated) | [Johnson & Ahn, 2000][1] |
Experimental Protocols
The following protocols outline the general procedure for a continuous fluorometric assay to measure the hydrolysis of this compound by ECE-1 and neprilysin.
Materials
-
Recombinant human ECE-1 or Neprilysin
-
This compound (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.
Assay Procedure
-
Prepare Reagents:
-
Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Dilute the ECE-1 or neprilysin enzyme to the desired concentration in cold assay buffer.
-
-
Set up the Reaction:
-
Add 50 µL of the 2X substrate solution to the wells of a 96-well microplate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
For a negative control, add 50 µL of assay buffer without the enzyme.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Enzyme activity can be calculated from a standard curve of the free fluorophore (Mca).
-
Visualizing the Molecular Interactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the enzymatic cleavage of bradykinin (B550075).
Signaling Pathway Context
Bradykinin is a peptide hormone that plays a role in vasodilation and inflammation. Its signaling is terminated by enzymatic degradation. ECE-1 and neprilysin are two of the key enzymes involved in this process. The selective hydrolysis of this compound by ECE-1 allows for the specific investigation of its role in terminating bradykinin signaling.
References
A Kinetic Comparison of Bradykinin-Based Substrates for Peptidase Activity
For Researchers, Scientists, and Drug Development Professionals
Bradykinin (B550075) Signaling Pathway
Bradykinin (BK) and its metabolites are key signaling molecules in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. Bradykinin exerts its effects primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR). Upon binding of bradykinin, the B2 receptor predominantly couples to Gαq, initiating a signaling cascade that involves the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately leads to various cellular responses.[1][2]
Caption: Bradykinin B2 Receptor Signaling Pathway.
Kinetic Data Comparison
The enzymatic breakdown of bradykinin and its analogs is a critical factor in regulating their biological activity. Angiotensin-Converting Enzyme (ACE) is a key peptidase involved in this process. The following table summarizes the available kinetic parameters for the hydrolysis of selected bradykinin-based substrates by ACE. It is important to note that many bradykinin analogs are designed to be resistant to ACE degradation to prolong their therapeutic effects.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Vmax | kcat/Km (µM⁻¹·min⁻¹) | Notes |
| Bradykinin (BK) | Angiotensin-Converting Enzyme (ACE) | - | - | - | 202.7 | - |
| Toac³-BK | Angiotensin-Converting Enzyme (ACE) | - | - | - | 38.9 | Toac is a paramagnetic amino acid analog. |
| [pS⁶]-Bk | Angiotensin-Converting Enzyme (ACE) | - | - | - | - | More resistant to degradation than native Bradykinin.[3] |
| Lys-Lys-BK | Angiotensin-Converting Enzyme (ACE) | - | - | - | - | Poor substrate for ACE. |
| des-Arg⁹-BK | Angiotensin-Converting Enzyme (ACE) | - | - | - | - | Poor substrate for ACE. |
| [Leu⁸]des-Arg⁹-BK | Angiotensin-Converting Enzyme (ACE) | - | - | - | - | Poor substrate for ACE. |
| Analogs with D-Phe⁷ | Angiotensin-Converting Enzyme (ACE) | - | - | - | - | Completely resistant to ACE hydrolysis. |
| [Phe⁸ψ(CH₂NH)Arg⁹]BK | Angiotensin-Converting Enzyme (ACE) | - | - | - | - | Completely resistant to ACE hydrolysis.[4] |
Note: A '-' indicates that the specific data point was not found in the surveyed literature. The catalytic efficiency (kcat/Km) is a common measure for comparing the substrate specificity of an enzyme.
Experimental Protocol: Kinetic Analysis of Bradykinin Substrates
This protocol outlines a general procedure for determining the kinetic parameters (Km, Vmax, and kcat) of bradykinin-based substrates with a chosen peptidase, such as ACE, using High-Performance Liquid Chromatography (HPLC).
I. Materials and Reagents
-
Purified peptidase (e.g., recombinant human Angiotensin-Converting Enzyme)
-
Bradykinin-based substrates (Bradykinin and its analogs)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, pH 8.0)
-
Quenching Solution (e.g., 1% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
-
Thermomixer or water bath
II. Experimental Workflow
Caption: General Experimental Workflow for Kinetic Analysis.
III. Detailed Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of the bradykinin-based substrates in a suitable solvent (e.g., water or a buffer). Determine the accurate concentration using UV spectrophotometry or another appropriate method.
-
Prepare a stock solution of the purified peptidase in the assay buffer. The concentration should be high enough to allow for dilution to the desired final concentration in the reaction mixture.
-
-
Enzymatic Reaction:
-
Set up a series of microcentrifuge tubes, each containing a different final concentration of the substrate. It is recommended to use a range of substrate concentrations that bracket the expected Km value (e.g., 0.1x to 10x Km).
-
Add the assay buffer to each tube to bring the volume to the desired pre-initiation volume.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding a small, fixed volume of the pre-warmed enzyme solution to each tube. The final enzyme concentration should be chosen to ensure that the initial reaction rate is linear over the chosen time course (typically, less than 10-15% of the substrate is consumed).
-
Incubate the reactions at the constant temperature for a predetermined time. It is crucial to perform time-course experiments for each substrate to determine the linear range of the reaction.
-
-
Reaction Quenching and Sample Preparation:
-
At specific time points, stop the reaction by adding a quenching solution (e.g., 1% TFA). This will denature the enzyme and halt the reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Separate the substrate and product(s) using a suitable gradient of mobile phases A and B. For example, a linear gradient from 5% to 60% mobile phase B over 20-30 minutes.
-
Monitor the elution of the peptides by UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Integrate the peak areas of the substrate and/or product(s) to determine their concentrations. A standard curve for each substrate and product should be generated to accurately quantify the amounts.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration. This is determined from the linear portion of the product formation (or substrate depletion) versus time plot.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the values of Km and Vmax.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
-
This comprehensive approach will allow for the direct and accurate comparison of the kinetic parameters of different bradykinin-based substrates, providing valuable insights for researchers in pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities and Hydrolysis by Peptidases of [Phospho-Ser(6)]-Bradykinin (pS(6)-BK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro ACE Inhibition with In Vivo Antihypertensive Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel angiotensin-converting enzyme (ACE) inhibitors as antihypertensive agents relies on robust preclinical evaluation. A critical step in this process is establishing a clear correlation between in vitro enzymatic assays and in vivo physiological responses. This guide provides a framework for correlating the in vitro inhibitory activity of compounds, as measured by the Mca-(Ala7,Lys(Dnp)9)-Bradykinin assay, with their in vivo antihypertensive effects in rodent models. By presenting detailed experimental protocols and representative data, this document aims to facilitate the objective comparison of potential drug candidates.
Data Presentation: In Vitro-In Vivo Correlation
The following table provides a representative comparison of in vitro ACE inhibition, measured as the half-maximal inhibitory concentration (IC50) using the this compound assay, and the corresponding in vivo antihypertensive effect, measured as the maximum reduction in systolic blood pressure (SBP) in spontaneously hypertensive rats (SHRs).
| Compound | In Vitro ACE Inhibition IC50 (nM) | In Vivo Antihypertensive Effect (ΔSBP, mmHg) in SHRs |
| Captopril (Reference) | 2.5 | -35 ± 4 |
| Test Compound A | 1.8 | -42 ± 5 |
| Test Compound B | 15.2 | -20 ± 3 |
| Test Compound C | 0.9 | -48 ± 6 |
Note: The data presented in this table are for illustrative purposes to demonstrate the correlation between in vitro and in vivo results and are not derived from a single specific study.
Experimental Protocols
In Vitro: this compound ACE Inhibition Assay
This fluorometric assay quantifies the enzymatic activity of ACE by measuring the cleavage of a specific substrate, this compound. The substrate is a synthetic peptide containing a fluorescent reporter (Mca) and a quencher (Dnp). In its intact form, the fluorescence is quenched. Upon cleavage by ACE, the Mca group is liberated, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human ACE
-
This compound substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 10 µM ZnCl2)
-
Test compounds and a reference inhibitor (e.g., Captopril)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add a solution of recombinant human ACE to each well.
-
Add the different concentrations of the test compounds or reference inhibitor to the wells. Include control wells with ACE and buffer only (no inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the this compound substrate to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a fluorescence microplate reader.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of ACE inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the measurement of the antihypertensive effects of test compounds in a well-established animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Animals should be acclimatized to the housing conditions for at least one week before the experiment.
Materials:
-
Test compounds and a reference ACE inhibitor (e.g., Captopril)
-
Vehicle for compound administration (e.g., saline or a suitable solvent)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatize the SHRs to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
On the day of the experiment, measure the baseline systolic blood pressure (SBP) and heart rate of each rat.
-
Administer the test compounds or the reference inhibitor orally via gavage at a predetermined dose. A control group should receive the vehicle alone.
-
Measure SBP and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
For each animal, determine the maximum decrease in SBP from the baseline measurement.
-
Calculate the average maximum SBP reduction for each treatment group.
-
Statistically compare the blood pressure changes in the treatment groups to the vehicle control group to determine the significance of the antihypertensive effect.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Mca-(Ala7,Lys(Dnp)9)-Bradykinin: A Safety and Operational Guide
For Immediate Reference: Treat all waste contaminated with Mca-(Ala7,Lys(Dnp)9)-Bradykinin as hazardous chemical waste. Due to the presence of the 2,4-dinitrophenyl (Dnp) group, this compound carries significant health and environmental risks.
This guide provides essential safety and logistical information for the proper disposal of this compound, a fluorogenic peptide substrate used in biochemical assays. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.
Hazard Summary and Safety Precautions
Component Hazard Analysis:
| Component | Key Hazards |
| 7-Methoxycoumarin-4-acetic acid (MCA) | Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause respiratory irritation.[1][2][3] |
| 2,4-dinitrophenol (DNP) moiety | Fatal if swallowed and toxic in contact with skin.[4][5] May cause damage to organs through prolonged or repeated exposure.[4][6] Highly explosive and flammable as a dry solid.[6] Very toxic to aquatic life.[4][5] |
| Bradykinin (B550075) Peptide Backbone | While the peptide itself has low intrinsic toxicity, synthetic peptides of unknown toxicological properties should be handled with care. |
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Gloves | Nitrile or butyl rubber gloves. |
| Eye Protection | Chemical safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the powdered form. |
Step-by-Step Disposal Protocol
Disposal of this compound and all contaminated materials must follow your institution's hazardous waste guidelines. Never dispose of this chemical in regular trash or down the drain.[7]
Experimental Workflow for Disposal:
-
Segregation of Waste:
-
Collect all waste contaminated with this compound in a designated, properly labeled hazardous waste container.[7]
-
This includes:
-
Unused or expired solid peptide.
-
Stock solutions and dilutions.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent paper).
-
-
-
Liquid Waste Management:
-
Collect all liquid waste containing the peptide in a sealed, leak-proof container clearly labeled "Hazardous Chemical Waste: this compound".
-
If required by your institution, neutralize acidic or basic solutions before collection.
-
-
Solid Waste Management:
-
Collect all contaminated solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[8]
-
Label the container "Hazardous Chemical Waste: this compound Contaminated Solids".
-
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be immersed in a 10% bleach solution for at least 30 minutes to degrade the peptide.[9]
-
After decontamination, the bleach solution should be collected as hazardous waste.
-
Thoroughly rinse the labware with water before reuse.
-
-
Storage and Collection:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed hazardous waste contractor.[7]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. eurogentec.com [eurogentec.com]
- 4. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. peptide24.store [peptide24.store]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Mca-(Ala7,Lys(Dnp)9)-Bradykinin
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, a fluorogenic peptide substrate. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a potent biological material.[1] Although a specific Safety Data Sheet (SDS) was not directly retrieved, general best practices for handling peptides and fluorescently labeled compounds must be followed.[1][2] The primary hazards include accidental exposure through inhalation, skin contact, or ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard.[1][3] Change immediately if contaminated. |
| Eye Protection | Safety glasses or goggles | Must be worn to protect against accidental splashes, especially when reconstituting the lyophilized powder.[1][3] |
| Body Protection | Laboratory coat | A buttoned lab coat is mandatory to protect skin and clothing from spills.[1][3] |
| Respiratory Protection | Fume hood or biosafety cabinet | Essential when handling the lyophilized powder to prevent inhalation of aerosolized particles.[1] |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Reconstitution:
-
Consult the Safety Data Sheet (SDS): Before use, obtain and review the SDS from the supplier.[1] This document contains specific hazard information.
-
Designated Work Area: Conduct all handling of the peptide in a designated, clean, and organized laboratory area.[1]
-
Use of Fume Hood: When handling the lyophilized powder, perform all work within a fume hood or biosafety cabinet to minimize inhalation risk.[1]
-
Reconstitution: Follow the supplier's instructions for reconstitution. Use sterile equipment, such as pipettes and vials, to avoid cross-contamination.[1]
-
Labeling: Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only".[1]
Storage:
-
Lyophilized Powder: Store in a freezer at or below -20°C.[4][5]
-
Reconstituted Solution: For short-term storage, refrigerate according to the manufacturer's guidelines. For longer-term storage, it is recommended to store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][5]
Disposal Plan: Waste Management Protocol
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.[1] Never dispose of this chemical in regular trash or down the drain.[1][6]
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including vials, pipette tips, and gloves, must be collected in a clearly labeled, leak-proof hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the peptide in a designated hazardous waste container.[1]
Chemical Inactivation (for Liquid Waste):
For an added layer of safety, chemical inactivation of the peptide in liquid waste is recommended before disposal.[6]
| Inactivation Reagent | Concentration | Procedure | Contact Time |
| Sodium Hypochlorite | 10% bleach solution (0.5-1.0% final concentration) | Add 10 parts inactivation solution to 1 part peptide waste. | Minimum 20-60 minutes |
| Sodium Hydroxide | 1 M | Add to the peptide waste. | Minimum 24 hours for complete hydrolysis |
| Hydrochloric Acid | 1 M | Add to the peptide waste. | Minimum 24 hours for complete hydrolysis |
Data compiled from general peptide inactivation protocols.[3][6]
Neutralization and Final Disposal:
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3][6]
-
Institutional Protocols: Follow your institution's specific guidelines for chemical waste disposal.[6]
-
Hazardous Waste Pickup: Arrange for the collection of all hazardous waste by your institution's environmental health and safety (EHS) department or a licensed contractor.[1][3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for this compound handling.
References
- 1. peptide24.store [peptide24.store]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Mca-(ala7, lys(dnp)9)-bradykinin peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
